Product packaging for Methyl 2-bromo-6-methoxybenzoate(Cat. No.:CAS No. 31786-46-6)

Methyl 2-bromo-6-methoxybenzoate

Cat. No.: B030978
CAS No.: 31786-46-6
M. Wt: 245.07 g/mol
InChI Key: LPZDOTAGNAUWRS-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-methoxybenzoate is a high-value, multi-functional synthetic building block extensively employed in modern organic chemistry and drug discovery pipelines. Its core research value lies in the strategic ortho-relationship of the bromo and methoxy substituents on the benzoate ester scaffold. The bromine atom serves as an excellent handle for pivotal palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the efficient construction of complex biaryl systems and carbon-heteroatom bonds. Concurrently, the methoxy group can act as a directing group for ortho-metalation, participate in demethylation reactions to reveal phenolic OH groups, or be retained to influence the electronic properties and binding affinity of the final molecule. This reagent is particularly indispensable in the synthesis of pharmaceutical intermediates, including non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules featuring a substituted benzofuran or benzothiophene core. It also finds significant application in materials science for the preparation of organic ligands and π-conjugated systems. Supplied with high purity and lot-specific analytical data, this compound is designed to ensure reproducibility and success in your most demanding synthetic endeavors, from lead optimization to the development of novel functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B030978 Methyl 2-bromo-6-methoxybenzoate CAS No. 31786-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZDOTAGNAUWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552947
Record name Methyl 2-bromo-6-methoxybenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID90552947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31786-46-6
Record name Benzoic acid, 2-bromo-6-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31786-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and accessible procedure for the synthesis of Methyl 2-bromo-6-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. This document outlines the synthetic pathway, provides a detailed experimental protocol, and presents key analytical data for the characterization of the final product.

Synthetic Pathway

The synthesis of this compound is most directly achieved through the Fischer esterification of commercially available 2-bromo-6-methoxybenzoic acid. This well-established reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol, in this case, methanol. The use of a strong acid catalyst, such as sulfuric acid, and an excess of methanol drives the equilibrium towards the formation of the desired methyl ester.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-bromo-6-methoxybenzoic acid≥98%Commercially Available
Methanol (Anhydrous)ACS GradeCommercially Available
Sulfuric Acid (Concentrated)ACS GradeCommercially Available
Diethyl EtherACS GradeCommercially Available
Saturated Sodium Bicarbonate Solution-Prepared in-house
Brine (Saturated NaCl Solution)-Prepared in-house
Anhydrous Magnesium SulfateACS GradeCommercially Available

2.2. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-6-methoxybenzoic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of carboxylic acid).

  • Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-water (50-100 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Neutralization: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

3.1. Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-bromo-6-methoxybenzoic acidC₈H₇BrO₃231.04White to off-white solid
This compoundC₉H₉BrO₃245.07Colorless to pale yellow oil/solid

3.2. Expected Analytical Data

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.3-7.5 (m, 1H, Ar-H), ~6.8-7.0 (m, 2H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, COOCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~165 (C=O), ~155 (C-OCH₃), ~133 (C-Br), ~130 (Ar-CH), ~120 (Ar-CH), ~115 (Ar-CH), ~110 (Ar-C), ~56 (OCH₃), ~52 (COOCH₃)
IR (thin film, cm⁻¹)ν: ~2950 (C-H), ~1730 (C=O, ester), ~1580, 1470 (C=C, aromatic), ~1250, 1080 (C-O)
Mass Spec. (EI)m/z (%): 244/246 ([M]⁺, isotopic pattern for Br), 213/215 ([M-OCH₃]⁺), 185/187 ([M-COOCH₃]⁺)

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2-bromo-6-methoxybenzoic_acid 2-bromo-6-methoxybenzoic acid Reflux Reflux (65°C, 4-6h) 2-bromo-6-methoxybenzoic_acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 Sulfuric Acid (catalyst) H2SO4->Reflux Quenching Quenching (Ice-water) Reflux->Quenching Extraction Extraction (Diethyl Ether) Quenching->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product Signaling_Pathway Carboxylic_Acid Carboxylic Acid (2-bromo-6-methoxybenzoic acid) Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation H⁺ Alcohol Alcohol (Methanol) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Ester Ester (this compound) Elimination->Ester -H₂O, -H⁺

physical and chemical properties of Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-6-methoxybenzoate is an aromatic ester that holds significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and natural products. Its unique substitution pattern, featuring a bromine atom and a methoxy group ortho to the methyl ester, provides multiple reactive sites for a variety of chemical transformations. This guide offers a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and potential applications.

Core Physical and Chemical Properties

Table 1: Estimated and Known Physical Properties of Methyl Bromo-Methoxybenzoate Isomers

PropertyThis compound (Estimated)Methyl 2-bromo-5-methoxybenzoateMethyl 4-bromo-2-methoxybenzoate
CAS Number 31786-46-635450-36-3139102-34-4
Molecular Weight ( g/mol ) 245.07245.07245.07
Physical State Likely a liquid or low-melting solid-Low-melting solid
Boiling Point (°C) -271100-108 @ 0.01 mmHg[1]
Melting Point (°C) --33[1]
Density (g/mL) -1.520 @ 25 °C-
Refractive Index -n20/D 1.563-

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 2-bromo-6-methoxybenzoic acid.

Experimental Protocol: Esterification of 2-bromo-6-methoxybenzoic acid

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • 2-bromo-6-methoxybenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-6-methoxybenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or distillation if necessary.

Diagram 1: Synthesis of this compound

G 2-bromo-6-methoxybenzoic acid 2-bromo-6-methoxybenzoic acid This compound This compound 2-bromo-6-methoxybenzoic acid->this compound MeOH, H₂SO₄ (cat.) G cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Organoboron Reagent Organoboron Reagent Transmetalation Transmetalation Organoboron Reagent->Transmetalation Palladium Catalyst Palladium Catalyst Palladium Catalyst->Oxidative Addition Base Base Base->Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Palladium Catalyst Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product

References

A Technical Guide to the Spectral Data of Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of Methyl 2-bromo-6-methoxybenzoate (C₉H₉BrO₃, CAS Number: 31786-46-6). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a reference for researchers in the fields of organic synthesis, analytical chemistry, and pharmaceutical development.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of related compounds, including Methyl 2-bromobenzoate and Methyl 2-methoxybenzoate, and take into account the electronic effects of the bromo and methoxy substituents on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3-7.5t1HAr-H (H4)
~6.8-7.0d1HAr-H (H3 or H5)
~6.8-7.0d1HAr-H (H3 or H5)
~3.9s3H-OCH₃ (ester)
~3.8s3H-OCH₃ (aromatic)
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~165-167C=O (ester)
~155-158C-OCH₃ (aromatic)
~130-133C-Br
~128-131Ar-C (CH)
~115-120Ar-C (quaternary)
~110-115Ar-C (CH)
~105-110Ar-C (CH)
~55-57-OCH₃ (aromatic)
~51-53-OCH₃ (ester)
Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumC-H stretch (aromatic)
~2850-2950MediumC-H stretch (aliphatic, -OCH₃)
~1730-1740StrongC=O stretch (ester)
~1580-1600Medium-StrongC=C stretch (aromatic)
~1250-1300StrongC-O stretch (ester)
~1000-1100StrongC-O stretch (aryl ether)
~600-700Medium-StrongC-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
244/246High[M]⁺ (Molecular ion peak, bromine isotope pattern)
213/215Medium[M - OCH₃]⁺
185/187Medium[M - COOCH₃]⁺
135High[M - Br - CO]⁺
107Medium[C₇H₇O]⁺

Experimental Protocols

The following sections detail standard methodologies for the acquisition of NMR, IR, and MS spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Filtration : To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Sample Insertion : Wipe the exterior of the NMR tube clean and place it in a spinner turbine. Adjust the depth using a gauge to ensure it is positioned correctly within the NMR probe.

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) :

    • Place a small amount of the solid sample (a few milligrams) in a clean vial.

    • Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid completely.

    • Using a pipette, apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition :

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning : After analysis, clean the salt plate thoroughly with a dry solvent (e.g., acetone) and return it to a desiccator for storage.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, this can be done using a direct insertion probe which allows the sample to be heated in the vacuum of the ion source to promote vaporization.

  • Ionization (Electron Ionization - EI) :

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

    • The high energy of this process often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

  • Mass Analysis : The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.

  • Data Representation : The resulting mass spectrum is plotted as a graph of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of Methyl 2-bromo-6-methoxybenzoate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data NMR Spectra Analysis (Chemical Shift, Integration, Coupling Patterns) nmr->nmr_data ir_data IR Spectrum Analysis (Functional Group Identification) ir->ir_data ms_data Mass Spectrum Analysis (Molecular Weight, Fragmentation) ms->ms_data structure_elucidation Structure Confirmation nmr_data->structure_elucidation ir_data->structure_elucidation ms_data->structure_elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Applications of Methyl 2-bromo-6-methoxybenzoate (CAS Number: 31786-46-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-6-methoxybenzoate, identified by CAS number 31786-46-6, is a versatile aromatic building block extensively utilized in organic synthesis. Its unique substitution pattern, featuring a sterically hindered ester group and a reactive bromine atom, makes it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its primary applications, focusing on its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and natural products. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, which are foundational for the construction of biaryl and other carbon-carbon bond-containing scaffolds. This document aims to serve as a detailed resource, offering insights into reaction methodologies and potential synthetic pathways.

Chemical Properties and Reactivity

This compound is a substituted aromatic compound with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol . The presence of the bromine atom at the 2-position and the methoxy group at the 6-position on the benzene ring, ortho to the methyl ester, imparts specific reactivity to the molecule. The bromine atom serves as a versatile handle for various coupling reactions, while the methoxy and methyl ester groups can influence the electronic properties and steric environment of the aromatic ring, thereby affecting reaction outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 31786-46-6
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Synonyms Methyl 6-bromo-o-anisate, 2-Bromo-6-methoxybenzoic acid methyl ester
Appearance Not specified in provided results
Solubility Soluble in common organic solvents

Core Applications in Organic Synthesis

The primary utility of this compound lies in its role as a synthetic intermediate. Its structural features allow for its incorporation into a wide array of more complex molecules, making it a valuable tool for medicinal and agricultural chemists.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules. This compound can be coupled with a variety of arylboronic acids or their esters to generate substituted biphenyls.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of an aryl bromide, such as this compound, with an arylboronic acid is as follows:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, and perform an aqueous work-up. Extract the product with an appropriate organic solvent. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012Data not available
4-Methylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1008Data not available
3-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DME/H₂O9016Data not available

Note: Specific yield data for reactions with this compound were not found in the provided search results. The conditions listed are representative of typical Suzuki-Miyaura couplings.

Suzuki_Miyaura_Coupling A This compound OxAdd Oxidative Addition A->OxAdd B Ar-B(OH)₂ Transmetalation Transmetalation B->Transmetalation Catalyst Pd(0) Catalyst Catalyst->OxAdd Base Base Base->Transmetalation Intermediate1 Ar-Pd(II)-Br OxAdd->Intermediate1 Intermediate2 Ar-Pd(II)-Ar' Transmetalation->Intermediate2 RedElim Reductive Elimination RedElim->Catalyst Regeneration Product Substituted Biphenyl Product RedElim->Product Intermediate1->Transmetalation Intermediate2->RedElim Synthetic_Workflow Start This compound (CAS: 31786-46-6) Step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) Start->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Further Functional Group Manipulation (e.g., Ester Hydrolysis, Reduction) Intermediate->Step2 FinalProduct Target Bioactive Molecule Step2->FinalProduct BioAssay Biological Activity Screening FinalProduct->BioAssay

An In-depth Technical Guide to the Reaction Mechanisms of Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-6-methoxybenzoate is a versatile aromatic building block utilized in the synthesis of complex organic molecules. Its reactivity is primarily dictated by the presence of the aryl bromide, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The electronic and steric effects of the ortho-methoxy and ortho-ester substituents play a crucial role in modulating the reactivity of the C-Br bond. This technical guide provides a comprehensive overview of the principal reaction mechanisms involving this compound, with a focus on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Additionally, the potential for nucleophilic aromatic substitution is discussed. This document furnishes detailed, representative experimental protocols, quantitative data where available, and mechanistic diagrams to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

The functionalized benzene ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. This compound offers a strategic platform for molecular elaboration due to its specific substitution pattern. The bromine atom serves as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal catalysis. The methoxy and methyl ester groups, positioned ortho to the bromine, influence the electronic properties and steric environment of the reaction center, thereby affecting reaction rates and yields. Understanding the reaction mechanisms of this substrate is paramount for designing efficient and selective synthetic routes.

Palladium-Catalyzed Cross-Coupling Reactions

The most prevalent and synthetically useful reactions for this compound involve palladium catalysis. These reactions proceed through a common catalytic cycle, which is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. For this compound, this reaction enables the synthesis of biaryl compounds. A common preparatory step for the Suzuki reaction is the borylation of the aryl halide.

A reported method for the synthesis of the boronate ester of this compound, a precursor for the Suzuki-Miyaura coupling, involves an iridium-catalyzed borylation.

Quantitative Data for Borylation

ReactantReagentsSolventTime (h)Yield (%)
This compoundB2Pin2, [Ir(cod)OMe]2, dtbpyTHF4098

Experimental Protocol: Iridium-Catalyzed Borylation (Representative)

  • To an oven-dried Schlenk flask is added this compound (1.0 equiv), bis(pinacolato)diboron (B2Pin2, 1.2 equiv), [Ir(cod)OMe]2 (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Anhydrous tetrahydrofuran (THF) is added, and the mixture is stirred at 80 °C for 40 hours.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired boronate ester.

The Suzuki-Miyaura reaction itself proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)BrL2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)BrL2 Oxidative Addition ArPd(II)R'L2 ArPd(II)(R')L2 ArPd(II)BrL2->ArPd(II)R'L2 Transmetalation Ar-R' Ar-R' ArPd(II)R'L2->Ar-R' Reductive Elimination ArBr Ar-Br (this compound) ArBr->ArPd(II)BrL2 R'B(OR)2 R'-B(OR)2 R'B(OR)2OH [R'B(OR)2OH]⁻ R'B(OR)2->R'B(OR)2OH Base Base Base->R'B(OR)2OH R'B(OR)2OH->ArPd(II)R'L2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling (Representative)

Aryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Est. Yield (%)
Phenylboronic acidPd(PPh3)4 (3)-K2CO3Toluene/H2O901285-95
4-Tolylboronic acidPd(OAc)2 (2)SPhos (4)K3PO4Dioxane/H2O100880-90
3-Furylboronic acidPdCl2(dppf) (3)-Cs2CO3DMF1001275-85

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

  • In a Schlenk flask, this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and base (e.g., K2CO3, 2.0 equiv) are combined.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Degassed solvents (e.g., Toluene/H2O, 4:1) are added.

  • The reaction mixture is heated to 90-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, producing N-aryl amines from aryl halides.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)BrL ArPd(II)(Br)L Pd(0)L2->ArPd(II)BrL Oxidative Addition ArPd(II)(NR'R'')L [ArPd(II)(NR'R'')L] ArPd(II)BrL->ArPd(II)(NR'R'')L Amine Coordination & Deprotonation Ar-NR'R'' Ar-NR'R'' ArPd(II)(NR'R'')L->Ar-NR'R'' Reductive Elimination ArBr Ar-Br (this compound) ArBr->ArPd(II)BrL HNR'R'' HNR'R'' HNR'R''->ArPd(II)(NR'R'')L Base Base Base->ArPd(II)(NR'R'')L

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination (Representative)

AminePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Est. Yield (%)
AnilinePd2(dba)3 (1)XPhos (2)NaOtBuToluene1001680-90
MorpholinePd(OAc)2 (2)BINAP (3)Cs2CO3Dioxane1102475-85
BenzylaminePd2(dba)3 (1.5)RuPhos (3)K3PO4t-BuOH1001870-80

Experimental Protocol: Buchwald-Hartwig Amination (Representative)

  • In a glovebox, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd2(dba)3, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • This compound (1.0 equiv) and the amine (1.2 equiv) are added, followed by the anhydrous solvent (e.g., toluene).

  • The tube is sealed and heated to 100 °C with stirring for 16-24 hours.

  • After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding a substituted alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Diagram of the Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_2 Palladium Cycle cluster_3 Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)BrL2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)BrL2 Oxidative Addition ArPd(II)(C≡CR')L2 ArPd(II)(C≡CR')L2 ArPd(II)BrL2->ArPd(II)(C≡CR')L2 Transmetalation Ar-C≡CR' Ar-C≡CR' ArPd(II)(C≡CR')L2->Ar-C≡CR' Reductive Elimination Cu(I)C≡CR' Cu(I)-C≡CR' Cu(I)C≡CR'->ArPd(II)(C≡CR')L2 H-C≡CR' H-C≡CR' H-C≡CR'->Cu(I)C≡CR' Base Cu(I)X Cu(I)X Cu(I)X->Cu(I)C≡CR' ArBr Ar-Br (this compound) ArBr->ArPd(II)BrL2

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Quantitative Data for Sonogashira Coupling (Representative)

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Est. Yield (%)
PhenylacetylenePd(PPh3)2Cl2 (2)CuI (4)Et3NTHF60680-90
TrimethylsilylacetylenePd(OAc)2 (1)CuI (2)DIPAToluene801275-85
1-HexynePd(PPh3)4 (3)CuI (5)PiperidineDMF70870-80

Experimental Protocol: Sonogashira Coupling (Representative)

  • To a Schlenk flask containing this compound (1.0 equiv) are added the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2 mol%) and the copper co-catalyst (e.g., CuI, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas.

  • Anhydrous solvent (e.g., THF) and a base (e.g., triethylamine) are added, followed by the terminal alkyne (1.2 equiv).

  • The mixture is stirred at the appropriate temperature until the reaction is complete.

  • The reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by column chromatography.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.

Diagram of the Heck Reaction Catalytic Cycle

Heck_Cycle cluster_4 Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)BrL2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)BrL2 Oxidative Addition AlkeneComplex [ArPd(II)(alkene)L2]⁺Br⁻ ArPd(II)BrL2->AlkeneComplex Alkene Coordination Intermediate R-CH2-CH(Ar)Pd(II)L2 AlkeneComplex->Intermediate Migratory Insertion Product Ar-CH=CH-R Intermediate->Product β-Hydride Elimination Product->Pd(0)L2 + H-Pd-Br - HBr (Base) ArBr Ar-Br (this compound) ArBr->ArPd(II)BrL2 Alkene H2C=CHR Alkene->AlkeneComplex

Caption: Catalytic cycle for the Heck reaction.

Quantitative Data for Heck Reaction (Representative)

AlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Est. Yield (%)
StyrenePd(OAc)2 (2)P(o-tolyl)3 (4)Et3NDMF1002470-80
n-Butyl acrylatePd(OAc)2 (1)-K2CO3DMA1201865-75
CyclohexenePdCl2(PPh3)2 (3)-NaOAcNMP1102460-70

Experimental Protocol: Heck Reaction (Representative)

  • A mixture of this compound (1.0 equiv), the alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)2, 2 mol%), optionally a ligand (e.g., P(o-tolyl)3, 4 mol%), and a base (e.g., Et3N, 2.0 equiv) in a suitable solvent (e.g., DMF) is prepared in a sealed tube.

  • The mixture is degassed and then heated to 100-120 °C for 18-24 hours.

  • After cooling, the reaction mixture is filtered, and the filtrate is diluted with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are generally favored for aryl bromides like this compound, nucleophilic aromatic substitution (SNAr) is a possible, though typically more challenging, reaction pathway. For SNAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups, usually positioned ortho or para to the leaving group. The methoxy and methyl ester groups are not strongly activating for this mechanism. Therefore, SNAr reactions with this substrate would likely require harsh conditions (high temperatures and pressures) and a very strong nucleophile.

Diagram of the Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism Start Ar-Br Intermediate Meisenheimer Complex [Ar(Br)(Nu)]⁻ Start->Intermediate Addition of Nu⁻ Product Ar-Nu Intermediate->Product Elimination of Br⁻ Br Br⁻ Nu Nu⁻

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the C-Br Bond in Methyl 2-bromo-6-methoxybenzoate

Introduction

This compound is a versatile aromatic building block in organic synthesis. Its structure features a benzene ring substituted with a bromine atom, a methoxy group, and a methyl ester group. The reactivity of the carbon-bromine (C-Br) bond is of paramount importance, as it serves as a key handle for introducing a wide array of functional groups through various transformations. This reactivity is modulated by the electronic effects of the adjacent methoxy and ester substituents, making it a subject of interest for constructing complex molecular architectures, particularly in the field of medicinal chemistry and drug development.

This guide provides a comprehensive overview of the primary reactions involving the C-Br bond of this compound, with a focus on palladium-catalyzed cross-coupling reactions, copper-catalyzed transformations, and the formation of organometallic intermediates. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to facilitate practical application in a research setting.

Overview of C-Br Bond Reactivity

The reactivity of the C-Br bond in this compound is primarily dictated by its susceptibility to oxidative addition by transition metal catalysts, particularly palladium(0) complexes. This step is the cornerstone of numerous cross-coupling reactions.[1][2] The presence of the electron-withdrawing methyl ester group and the electron-donating methoxy group at the ortho positions influences the electron density of the aromatic ring and the C-Br bond, thereby affecting reaction kinetics and catalyst performance. While many modern cross-coupling protocols are robust and tolerate various functional groups, the specific electronic nature of this substrate may necessitate careful optimization of reaction conditions to achieve high yields and selectivity.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds.[5][6] The C-Br bond of this compound is an excellent electrophilic partner for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or its ester.[1][7] This reaction is favored for its mild conditions, high functional group tolerance, and the low toxicity of boron-containing reagents.[8][9]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Coupling Partner Palladium Source (mol%) Ligand (mol%) Base Solvent Temp. (°C) Yield (%) Reference
Arylboronic acid Pd(OAc)₂ (2-5) SPhos (4-10) K₃PO₄ Dioxane/H₂O 80-100 High [7]
Arylboronic acid Pd(PPh₃)₄ (3-5) - K₂CO₃ Dioxane/H₂O 80-100 Good to High [10]
Potassium Aryltrifluoroborate PdCl₂(dppf) (3) - Cs₂CO₃ Toluene/H₂O 100 ~85 [11]

| Vinylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | RT-100 | High |[8] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[7][10]

  • Reaction Setup : To a flame-dried Schlenk flask or sealed tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, a ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.

  • Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)(Ar')L₂]⁺ oa_complex->trans_complex Transmetalation bx [B(OH)₂X]⁻ oa_complex->bx Br⁻ trans_complex->pd0 Reductive Elimination product_complex Ar-Ar' trans_complex->product_complex arbr Methyl 2-bromo- 6-methoxybenzoate (Ar-Br) arbr->oa_complex boronic Ar'-B(OH)₂ boronic->trans_complex base Base (e.g., K₂CO₃) base->trans_complex activates boronic acid

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen (C-N) bonds, coupling an aryl halide with an amine.[12][13] This reaction has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and organic materials.[14]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Amine Partner Palladium Source (mol%) Ligand (mol%) Base Solvent Temp. (°C) Yield (%) Reference
Aniline Pd₂(dba)₃ (2) BINAP (3) NaOtBu Toluene 100 ~92 [11]
Primary Alkylamine Pd₂(dba)₃ (1-2) XPhos (2-4) Cs₂CO₃ t-BuOH 80-110 High [13]
Secondary Amine Pd(OAc)₂ (2) RuPhos (4) K₃PO₄ Dioxane 100 High [13]

| Ammonia equivalent | Pd₂(dba)₃ (1.5) | Josiphos (3.6) | NaOtBu | Toluene | 100 | High |[13][15] |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted for the amination of this compound.[11]

  • Reaction Setup : In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., BINAP, 3 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition : Add the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 mmol, 1.0 equiv.), and a magnetic stir bar.

  • Inert Atmosphere : Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Solvent and Amine Addition : Add anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 equiv.) via syringe.

  • Reaction : Heat the reaction mixture in an oil bath at the required temperature (e.g., 100 °C) for the specified time (typically 8-24 hours).

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification : Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amide_complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR¹R² amide_complex->product arbr Ar-Br arbr->oa_complex amine HNR¹R² amine->oa_complex base Base base->oa_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[12][15]

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16] It is a reliable method for the synthesis of arylalkynes and conjugated enynes. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[17][18]

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

Alkyne Partner Palladium Catalyst (mol%) Copper Source (mol%) Base Solvent Temp. (°C) Yield (%) Reference
Phenylacetylene Pd(PPh₃)₂Cl₂ (3) CuI (5) Et₃N THF 60 ~88 [11]
Terminal Alkyne Pd(PPh₃)₄ (2-5) CuI (1-3) Et₃N or i-Pr₂NH DMF RT-60 Good to High [10]
Propyne PdCl₂(PPh₃)₂ (2) CuI (4) i-Pr₂NH Dioxane 80 High [17]

| Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None (Cu-free) | Cs₂CO₃ | Dioxane | RT | High |[17] |

Experimental Protocol: Sonogashira Coupling

This general protocol is for the coupling of this compound with a terminal alkyne.[10][11]

  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition : Add anhydrous, degassed solvent (e.g., THF or DMF), followed by a base (e.g., Et₃N, 2.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction : Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C).

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_oa Ar-Pd(II)(Br)L₂ pd0->pd_oa Oxidative Addition pd_alkynyl Ar-Pd(II)(C≡CR)L₂ pd_oa->pd_alkynyl Transmetalation cu_br CuBr pd_oa->cu_br to Cu cycle pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_acetylide Cu-C≡CR cu_br->cu_acetylide Deprotonation cu_acetylide->pd_oa from Cu cycle arbr Ar-Br arbr->pd_oa alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide Workflow_Diagram setup 1. Reaction Setup (Flask, Reagents, Catalyst) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvents 3. Add Degassed Solvents & Liquid Reagents inert->solvents reaction 4. Heat to Reaction Temp. (Stir for 8-24h) solvents->reaction monitor 5. Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Work-up (Quench, Extract, Wash) monitor->workup Complete purify 7. Purification (Concentrate, Column Chromatography) workup->purify analysis 8. Characterization (NMR, MS) purify->analysis

References

electronic effects of substituents in Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electronic Effects of Substituents in Methyl 2-bromo-6-methoxybenzoate

Introduction

This compound is a polysubstituted aromatic ester with significant utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules. The reactivity of both the aromatic ring and the ester functional group is intricately governed by the electronic properties of its three substituents: a bromo group, a methoxy group, and a methyl ester group. Understanding the interplay of these substituents—their inductive and resonance effects—is paramount for predicting the molecule's chemical behavior, designing synthetic routes, and modulating its properties for specific applications in drug development.

This technical guide provides a comprehensive analysis of the electronic effects at play in this compound. It covers the theoretical principles, presents illustrative quantitative data based on analogous compounds, and details experimental protocols for the empirical investigation of these effects.

Theoretical Framework: Inductive and Resonance Effects

The electronic character of the benzene ring in this compound is determined by the cumulative influence of its substituents. These influences are primarily categorized into two types: inductive effects and resonance effects.

  • Inductive Effect (I): This is a through-sigma-bond effect caused by the electronegativity difference between atoms. It weakens with distance.

  • Resonance Effect (R or M): This is a through-pi-system effect, involving the delocalization of lone pairs or pi electrons across the aromatic ring.

2.1 Analysis of Individual Substituents

  • Bromo Group (-Br): The bromine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be delocalized into the benzene ring, resulting in a weak electron-donating resonance effect (+R). Overall, the -I effect dominates, making the bromo group a deactivating substituent for electrophilic aromatic substitution, yet it is ortho-, para-directing due to resonance stabilization of the intermediates.

  • Methoxy Group (-OCH₃): The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the oxygen atom strongly delocalize into the aromatic ring, creating a powerful electron-donating resonance effect (+R). The +R effect far outweighs the -I effect, making the methoxy group a strong activating, ortho-, para-directing substituent.

  • Methyl Ester Group (-COOCH₃): This group is deactivating and electron-withdrawing through both inductive and resonance effects. The electronegative oxygen atoms pull electron density through the sigma bonds (-I effect). The carbonyl group (C=O) conjugated with the ring withdraws pi-electron density via resonance (-R effect). This deactivation is most pronounced at the ortho and para positions, making the ester group a meta-director for electrophilic aromatic substitution.

2.2 Cumulative Effect and Ortho-Substitution Challenges

In this compound, the substituents are positioned ortho to each other, leading to significant steric hindrance and complex electronic interactions. The electron-donating methoxy group and the electron-withdrawing bromo and ester groups create a complex electron density map on the aromatic ring. The reactivity of the ester carbonyl group is enhanced by the electron-withdrawing nature of the ortho-bromo substituent.

Quantifying these effects is challenging. The standard Hammett equation, which provides a linear free-energy relationship for meta- and para-substituted systems, is not applicable to ortho-substituents due to the interference of steric effects.[1][2] The Taft equation provides a more suitable framework by separating polar (σ*) and steric (Eₛ) parameters.[3][4][5]

log(k/k₀) = ρσ + δEₛ

Where:

  • k and k₀ are the rate constants for the substituted and reference reactions.

  • σ* is the polar substituent constant (inductive and field effects).

  • Eₛ is the steric substituent constant.

  • ρ* and δ are reaction sensitivity constants for polar and steric effects, respectively.

Data Presentation

Direct experimental data for this compound is scarce in the literature. The following tables provide illustrative quantitative data from analogous compounds to guide researchers in predicting the properties of the target molecule.

Table 1: Illustrative Spectroscopic Data for Substituted Benzoates

Parameter Methyl Benzoate (Reference) Substituted Benzoates (Typical Range) Expected Characteristics for this compound
¹H NMR (δ, ppm) Aromatic: 7.4-8.1, -OCH₃: ~3.9[6]Aromatic protons ortho to -Br are deshielded (~7.8 ppm). Aromatic protons ortho to -OCH₃ are shielded (~6.8-7.0 ppm).[7][8]Aromatic protons will be in the ~6.8-7.5 ppm range with complex splitting. Ester -OCH₃ signal around 3.9 ppm. Methoxy -OCH₃ signal also around 3.8-3.9 ppm.
¹³C NMR (δ, ppm) C=O: ~167, Aromatic: 128-133[9]Ipso-carbon attached to -Br: ~115-125 ppm. Ipso-carbon attached to -OCH₃: ~155-160 ppm.[10][11]C=O signal around 165-168 ppm. Six distinct aromatic signals expected due to asymmetry. Ipso-carbons attached to Br and OCH₃ will be significantly shifted.
IR (ν, cm⁻¹) C=O Stretch: ~1720-1730[12][13]Electron-withdrawing groups increase ν(C=O). Conjugation and electron-donating groups decrease ν(C=O).[14][15]The C=O stretching frequency is expected to be slightly higher than methyl benzoate due to the net electron-withdrawing effect of the ortho substituents, likely in the 1730-1740 cm⁻¹ range.
UV-Vis (λₘₐₓ, nm) ~228, 274[16]Auxochromes (-OCH₃, -Br) cause a bathochromic (red) shift of the primary absorption bands.[17][18]Expect λₘₐₓ values to be shifted to longer wavelengths compared to unsubstituted methyl benzoate due to the presence of the methoxy and bromo auxochromes.

Table 2: Hammett (σ) and Taft (σ, Eₛ) Substituent Constants*

Substituent σ_meta_ σ_para_ σ *Eₛ
-Br+0.39+0.23+2.84-1.16
-OCH₃+0.12-0.27+1.81-0.55
-COOCH₃+0.37+0.45+2.00-1.51
(Note: Data sourced from various physical organic chemistry compilations. These values are for meta/para positions (Hammett) or aliphatic systems (Taft) and serve as a general guide; their direct application to this ortho-disubstituted system is complex and requires experimental validation.)

Visualizations: Effects, Workflows, and Mechanisms

The following diagrams illustrate the key concepts discussed.

electronic_effects Electronic Effects on the Aromatic Ring cluster_ring cluster_effects cluster_substituents ring This compound inductive Inductive Effect (-I) (Through σ-bonds) resonance Resonance Effect (+/-R) (Through π-system) Br Bromo (-Br) inductive->Br -I (Strong) OMe Methoxy (-OCH3) inductive->OMe -I (Moderate) Ester Ester (-COOCH3) inductive->Ester -I (Strong) resonance->Br +R (Weak) resonance->OMe +R (Strong) resonance->Ester -R (Moderate) experimental_workflow Experimental Workflow for Characterization start Synthesis & Purification of this compound spec Spectroscopic Analysis (NMR, IR, UV-Vis) start->spec kinetics Kinetic Studies (e.g., Ester Hydrolysis) start->kinetics pka pKa Determination (of corresponding acid) start->pka model Correlation with Theory (Taft Equation) spec->model data Data Analysis (Rate Constants, pKa) kinetics->data pka->data data->model conclusion Quantified Electronic Profile model->conclusion hydrolysis_mechanism Alkaline Hydrolysis Mechanism Reactants Ester + OH⁻ TS1 Transition State 1 Reactants->TS1 k₁ Intermediate Tetrahedral Intermediate (Rate-Determining Step) TS1->Intermediate Intermediate->TS1 k₋₁ TS2 Transition State 2 Intermediate->TS2 k₂ note Electronic effects of -Br and -OCH₃ stabilize/destabilize the negatively charged intermediate, affecting the rate constant (k₁). Intermediate->note Products Carboxylate + CH₃OH TS2->Products

References

Solubility Profile of Methyl 2-bromo-6-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 2-bromo-6-methoxybenzoate in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on a qualitative solubility profile derived from the principles of chemical structure and data from analogous compounds. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided, enabling researchers to generate quantitative data in-house.

Predicted Solubility of this compound

Based on its chemical structure—a moderately polar methyl ester with a substituted benzene ring—this compound is expected to exhibit good solubility in a range of common organic solvents. The presence of the ester and methoxy groups introduces polarity, while the brominated aromatic ring contributes to its nonpolar character. This dual nature suggests miscibility with both polar and nonpolar aprotic solvents.

The following table summarizes the predicted qualitative solubility of this compound. This information is extrapolated from the known solubility of structurally similar compounds, such as methyl benzoate, methyl 2-methoxybenzoate, and various brominated benzoic acid derivatives. For instance, methyl benzoate is known to be miscible with organic solvents, and methyl 2-methoxybenzoate is soluble in organic solvents and oils and is miscible with ethanol at room temperature[1][2]. Similarly, 2-bromobenzoic acid shows good solubility in 95% ethanol (100 mg/mL), and methyl 4-bromobenzoate is described as having moderate solubility in solvents like ethanol and ether[3].

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic AcetoneSolubleThe polarity of the ester and methoxy groups will interact favorably with the polar nature of acetone.
Ethyl AcetateSolubleAs an ester itself, ethyl acetate is a very compatible solvent for another ester, following the "like dissolves like" principle.
Dichloromethane (DCM)SolubleDCM is a versatile solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity.
ChloroformSolubleSimilar to DCM, chloroform is a good solvent for moderately polar organic molecules.
Polar Protic MethanolSolubleThe ester and methoxy groups can form hydrogen bonds with methanol, facilitating dissolution.
EthanolSolubleSimilar to methanol, ethanol's hydroxyl group can engage in hydrogen bonding, and its slightly lower polarity compared to methanol is also favorable.
Nonpolar TolueneSolubleThe aromatic benzene ring of toluene will interact favorably with the phenyl ring of the solute.
HexaneSparingly SolubleWhile the aromatic ring provides some nonpolar character, the polarity of the ester and methoxy groups will likely limit solubility in highly nonpolar alkanes like hexane.
Aqueous WaterInsolubleThe overall nonpolar character of the molecule, dominated by the substituted benzene ring, is expected to make it poorly soluble in water, a highly polar protic solvent. Methyl benzoate itself is poorly soluble in water[2][4].

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Spatula

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that a solid phase remains after equilibration.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Equilibrate at Constant Temperature (e.g., 24-72h shaker) B->C D Settle Undissolved Solid C->D E Filter Supernatant D->E F Dilute Sample for Analysis E->F G Analyze by HPLC/GC F->G H Calculate Solubility G->H I Prepare Standard Solutions I->G For Calibration

Caption: Workflow for determining the solubility of a compound.

References

An In-depth Technical Guide on the Stability and Storage of Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and storage of Methyl 2-bromo-6-methoxybenzoate, a key building block in organic synthesis. This document collates available information on its chemical stability, recommended storage conditions, and potential degradation pathways. It also outlines detailed experimental protocols for stability-indicating analysis, based on established methodologies for similar compounds. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development to ensure the quality and integrity of this compound in their work.

Introduction

This compound (CAS No: 31786-46-6) is a substituted aromatic ester widely utilized as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the bromo, methoxy, and methyl ester functional groups on the benzene ring imparts unique reactivity, making it a valuable synthon. However, these same functional groups can also be susceptible to degradation under various environmental conditions. Understanding the stability profile of this compound is therefore critical for ensuring the reproducibility of synthetic procedures and the quality of the final products.

This guide summarizes the known stability characteristics of this compound and provides recommended protocols for its storage and handling. It also details experimental procedures for conducting stability studies to identify and quantify any potential degradation products.

Chemical Stability and Recommended Storage

Based on available safety data sheets (SDS) and information on structurally related compounds, this compound is considered to be stable under normal laboratory conditions. However, to maintain its purity and prevent degradation over time, specific storage and handling procedures should be followed.

General Stability

This compound is generally stable under normal conditions. It is crucial to avoid exposure to incompatible materials and adverse environmental factors that could accelerate its degradation.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool location.Minimizes the rate of potential thermal degradation.
Light Protect from light.Aromatic bromine compounds can be susceptible to photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation.
Container Keep container tightly closed.Prevents contamination and exposure to moisture.
Location Store in a dry and well-ventilated place.Avoids hydrolysis and accumulation of potentially harmful vapors.
Incompatible Materials

Contact with the following substances should be avoided to prevent chemical reactions and degradation:

  • Strong Oxidizing Agents: Can lead to oxidation of the aromatic ring or other functional groups.

  • Strong Bases: May catalyze the hydrolysis of the ester functionality.

  • Strong Acids: Can also promote ester hydrolysis, although generally at a slower rate than bases.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, based on its chemical structure, several potential degradation pathways can be anticipated. Forced degradation studies are essential to identify the likely degradation products that may form under stress conditions.[1][2][3][4]

Hydrolysis

The ester functional group in this compound is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield 2-bromo-6-methoxybenzoic acid and methanol. The rate of hydrolysis is expected to be significantly faster under basic conditions.

Photodegradation

Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light. This can lead to the formation of radical species and subsequent degradation products. Studies on other brominated aromatic compounds have shown that debromination is a primary photodegradation pathway.

Thermal Degradation

At elevated temperatures, thermal decomposition may occur. The specific degradation products will depend on the temperature and the presence of other reactive species.

Oxidation

In the presence of oxidizing agents, degradation of the aromatic ring or the methoxy group can occur.

Below is a diagram illustrating the potential degradation pathways of this compound.

G Potential Degradation Pathways of this compound This compound This compound 2-bromo-6-methoxybenzoic acid + Methanol 2-bromo-6-methoxybenzoic acid + Methanol This compound->2-bromo-6-methoxybenzoic acid + Methanol Hydrolysis (Acid/Base) Debrominated products Debrominated products This compound->Debrominated products Photodegradation (UV light) Thermal decomposition products Thermal decomposition products This compound->Thermal decomposition products Thermal Stress (Heat) Oxidation products Oxidation products This compound->Oxidation products Oxidation (Oxidizing agents)

Caption: Potential degradation pathways of this compound under various stress conditions.

Recommended Experimental Protocols for Stability Testing

To assess the stability of this compound and identify potential degradation products, a series of forced degradation studies should be conducted.[1][2][3] The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and established methods for similar compounds.[5][6]

General Forced Degradation Study Workflow

The following diagram outlines a typical workflow for a forced degradation study.

G Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Analysis Hydrolysis (Acid, Base, Neutral) Hydrolysis (Acid, Base, Neutral) Analyze samples at time points Analyze samples at time points Hydrolysis (Acid, Base, Neutral)->Analyze samples at time points Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Oxidation (e.g., H2O2)->Analyze samples at time points Photolysis (UV/Vis light) Photolysis (UV/Vis light) Photolysis (UV/Vis light)->Analyze samples at time points Thermal (Heat) Thermal (Heat) Thermal (Heat)->Analyze samples at time points Stability-Indicating Method (e.g., HPLC, UPLC) Stability-Indicating Method (e.g., HPLC, UPLC) Peak Purity Analysis (e.g., PDA detector) Peak Purity Analysis (e.g., PDA detector) Stability-Indicating Method (e.g., HPLC, UPLC)->Peak Purity Analysis (e.g., PDA detector) Characterization of Degradants (e.g., LC-MS, NMR) Characterization of Degradants (e.g., LC-MS, NMR) Peak Purity Analysis (e.g., PDA detector)->Characterization of Degradants (e.g., LC-MS, NMR) Prepare solutions of this compound Prepare solutions of this compound Expose to stress conditions Expose to stress conditions Prepare solutions of this compound->Expose to stress conditions Expose to stress conditions->Hydrolysis (Acid, Base, Neutral) Expose to stress conditions->Oxidation (e.g., H2O2) Expose to stress conditions->Photolysis (UV/Vis light) Expose to stress conditions->Thermal (Heat) Analyze samples at time points->Stability-Indicating Method (e.g., HPLC, UPLC)

Caption: A general workflow for conducting forced degradation studies on this compound.

Protocol for Hydrolytic Degradation Study
  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in:

    • 0.1 N Hydrochloric Acid (HCl)

    • Water (for neutral hydrolysis)

    • 0.1 N Sodium Hydroxide (NaOH)

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C).

  • Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Protocol for Oxidative Degradation Study
  • Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Addition of Oxidant: Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Incubation: Keep the solution at room temperature or slightly elevated temperature (e.g., 40 °C).

  • Sampling: Withdraw aliquots at specified time intervals.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Protocol for Photostability Study
  • Sample Preparation: Place a solid sample of this compound and a solution of the compound in a suitable solvent in transparent containers.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[2] A control sample should be kept in the dark.

  • Sampling: Analyze the samples after a specified duration of exposure.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. The initial UV-Vis absorption spectrum should be recorded, and changes should be monitored over time.[7]

Protocol for Thermal Degradation Study
  • Sample Preparation: Place a solid sample of this compound in a controlled temperature chamber.

  • Exposure: Expose the sample to a high temperature (e.g., 80 °C) for a specified period.

  • Sampling: Withdraw samples at different time points.

  • Analysis: Dissolve the samples in a suitable solvent and analyze using a stability-indicating HPLC method.

Recommended Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Example HPLC Method Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength UV at a suitable wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30 °C
Method Validation

The stability-indicating method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Summary of Quantitative Data

As of the date of this publication, specific quantitative stability data for this compound from forced degradation or long-term stability studies is not widely available in peer-reviewed literature. The following table provides a template for summarizing such data once it is generated through the experimental protocols outlined in this guide.

Stress ConditionParameterResult
Acid Hydrolysis (0.1 N HCl, 60 °C) % Degradation at 24hData to be generated
Major Degradation Product(s)Data to be generated
Base Hydrolysis (0.1 N NaOH, 60 °C) % Degradation at 8hData to be generated
Major Degradation Product(s)Data to be generated
Oxidation (3% H₂O₂, 40 °C) % Degradation at 24hData to be generated
Major Degradation Product(s)Data to be generated
Photostability (ICH Q1B) % DegradationData to be generated
Major Degradation Product(s)Data to be generated
Thermal (80 °C, solid state) % Degradation at 48hData to be generated
Major Degradation Product(s)Data to be generated

Conclusion

This compound is a stable compound under recommended storage conditions. However, it has the potential to degrade through hydrolysis, photodegradation, and oxidation. This technical guide provides a framework for ensuring the stability of this important synthetic intermediate through appropriate storage, handling, and stability testing. The provided experimental protocols, based on established guidelines, will enable researchers to generate crucial stability data, ensuring the quality and reliability of their scientific work. It is strongly recommended that forced degradation studies are performed to develop a comprehensive stability profile for this compound.

References

The Versatile Precursor: A Technical Guide to Synthesizing Heterocyclic Compounds from Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-bromo-6-methoxybenzoate has emerged as a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring a reactive bromine atom ortho to a methoxy group and a methyl ester, provides a strategic handle for various palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies. This technical guide offers an in-depth exploration of the application of this compound in the synthesis of dibenzofurans, xanthones, and carbazoles, classes of compounds renowned for their significant biological activities.

Introduction to Synthetic Strategies

The core of the synthetic approaches described herein revolves around the strategic functionalization of the C2 position of this compound via palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enable the introduction of aryl, amino, and alkynyl groups, respectively. The resulting intermediates are then poised for intramolecular cyclization to construct the desired heterocyclic frameworks.

logical_relationship

Synthesis of Dibenzofurans and Xanthones via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a powerful method for the formation of a C-C bond between this compound and various arylboronic acids. The resulting methyl 2-aryl-6-methoxybenzoate intermediates can then undergo intramolecular cyclization to afford either dibenzofurans or xanthones, depending on the reaction conditions and the nature of the aryl substituent.

experimental_workflow

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:

  • To a dry flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base, typically K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1) or dioxane and water, is added.

  • The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O901680-90
32-Hydroxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)Toluene/EtOH/H₂O802470-85

Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound. Yields are typical ranges based on analogous reactions.

Intramolecular Cyclization to Dibenzofurans and Xanthones

The synthesis of dibenzofurans can be achieved from the 2-aryl-6-methoxybenzoate intermediates via a palladium-catalyzed intramolecular C-H arylation.[1]

Experimental Protocol: Intramolecular C-H Arylation for Dibenzofurans

  • The methyl 2-aryl-6-methoxybenzoate (1.0 eq.) is dissolved in a high-boiling solvent such as DMA or pivalic acid.

  • A palladium catalyst, typically Pd(OAc)₂ (5-10 mol%), and an oxidant, such as Cu(OAc)₂ (2.0 eq.) or Ag₂CO₃ (2.0 eq.), are added.

  • The reaction is heated to 120-150 °C for several hours.

  • Workup and purification are performed as described for the Suzuki coupling.

For the synthesis of xanthones , a common route involves the intramolecular Friedel-Crafts acylation of the corresponding 2-phenoxybenzoic acid. This requires the initial hydrolysis of the methyl ester and often demethylation of the methoxy group.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation for Xanthones

  • The methyl 2-(aryloxy)-6-methoxybenzoate is first hydrolyzed to the corresponding carboxylic acid using a base such as NaOH or LiOH in a mixture of THF and water.

  • The resulting 2-(aryloxy)-6-methoxybenzoic acid can then be cyclized using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures (e.g., 100-140 °C).[2]

  • Alternatively, the carboxylic acid can be converted to the corresponding acid chloride, followed by an intramolecular Friedel-Crafts reaction using a Lewis acid like AlCl₃.[3][4]

Synthesis of Carbazoles and Acridones via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and anilines or other primary/secondary amines.[5][6] The resulting 2-(arylamino)-6-methoxybenzoate intermediates are precursors to carbazoles and acridones.

experimental_workflow_buchwald

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • In a glovebox or under an inert atmosphere, a flask is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.).[7]

  • This compound (1.0 eq.) and the aniline derivative (1.1-1.2 eq.) are added, followed by an anhydrous, degassed solvent such as toluene or dioxane.

  • The reaction mixture is heated to 80-110 °C and monitored by TLC or LC-MS.

  • After completion, the reaction is cooled, quenched with water, and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

EntryAmineCatalyst/Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1) / XPhos (2)NaOt-Bu (1.5)Toluene1001880-95
24-MethoxyanilinePd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (2)Dioxane1102475-90
32-MethylanilinePd₂(dba)₃ (1.5) / BrettPhos (3)LiHMDS (2)THF801670-85

Table 2: Representative conditions for Buchwald-Hartwig amination. Yields are typical ranges based on analogous reactions.

Intramolecular Cyclization to Carbazoles and Acridones

The synthesis of carbazoles can be achieved from the 2-(arylamino)-6-methoxybenzoate intermediates via a palladium-catalyzed intramolecular C-H arylation, similar to the synthesis of dibenzofurans.[8][9]

The synthesis of acridones typically involves an intramolecular cyclization of N-phenylanthranilic acid derivatives.[10][11] The methyl 2-(arylamino)-6-methoxybenzoate intermediate would first need to be hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Intramolecular Cyclization for Acridones

  • The methyl 2-(arylamino)-6-methoxybenzoate is hydrolyzed to the N-phenyl-2-amino-6-methoxybenzoic acid.

  • The resulting acid is then heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent to effect cyclization to the acridone core.[12]

Synthesis of Fused Heterocycles via Sonogashira Coupling

The Sonogashira coupling of this compound with terminal alkynes provides methyl 2-alkynyl-6-methoxybenzoate intermediates.[13] These intermediates can undergo various annulation reactions to form a range of fused heterocyclic systems.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling is as follows:

  • To a flask are added this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine or diisopropylamine) in a suitable solvent like THF or DMF.[13]

  • The terminal alkyne (1.1-1.5 eq.) is then added, and the reaction is stirred at room temperature or with gentle heating.

  • Workup involves quenching with aqueous ammonium chloride, extraction with an organic solvent, washing, drying, and purification by column chromatography.

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF50685-95
21-HexynePd(PPh₃)₄ (2)CuI (10)i-Pr₂NHDMFRT1280-90
3(Trimethylsilyl)acetylenePd(OAc)₂ (5) / PPh₃ (10)CuI (5)Et₃NToluene60875-85

Table 3: Representative conditions for Sonogashira coupling. Yields are typical ranges based on analogous reactions.

Biological Significance of the Synthesized Heterocycles

The heterocyclic cores synthesized from this compound are of significant interest to the pharmaceutical industry due to their diverse biological activities.

  • Dibenzofurans: Derivatives of dibenzofuran have been reported to possess a range of biological activities, including antiplatelet and anticholinesterase activity.[14] Some have also been investigated for their potential as anticancer and antibacterial agents.[15] The biological persistence of brominated dibenzofurans has also been a subject of study.[5]

  • Xanthones: Xanthone derivatives are well-known for their broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.[1][12][16][17] Their anticancer activity is often attributed to mechanisms such as caspase activation and inhibition of kinases and topoisomerases.[1][17] Prenylated xanthones have shown particularly potent antitumor activity.[13]

  • Carbazoles and Acridones: Carbazoles are another class of heterocycles with significant pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities.[8][18] Acridone derivatives have been investigated for their antiviral, antimicrobial, antimalarial, and anticancer activities.[10][11][19][20][21]

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of a variety of biologically important heterocyclic compounds. Through strategic application of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, a diverse range of intermediates can be accessed. Subsequent intramolecular cyclization reactions then provide efficient routes to dibenzofurans, xanthones, carbazoles, and acridones. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel heterocyclic entities with potential therapeutic applications. Further optimization of reaction conditions and exploration of a wider range of coupling partners will undoubtedly lead to the discovery of new and potent bioactive molecules.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Methyl 2-Bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic structures prevalent in pharmaceuticals and functional materials.[1][2][3] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of methyl 2-bromo-6-methoxybenzoate with various arylboronic acids. The strategic placement of the bromo and methoxy groups on the benzoate scaffold makes this substrate a valuable building block for accessing sterically hindered and electronically diverse biaryl compounds, which are key motifs in many biologically active molecules.[4] The mild reaction conditions, high functional group tolerance, and the commercial availability of a wide variety of boronic acids make the Suzuki-Miyaura coupling an attractive and powerful tool in drug discovery and development.[5][6]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (this compound) with an organoboron compound, typically a boronic acid or its ester.[2][7] The reaction is driven by a palladium catalyst and proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8] A base is essential for the activation of the boronic acid, facilitating the transmetalation step.[9]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)Ln-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_ar Ar-Pd(II)Ln-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration ar_ar Ar-Ar' reductive_elimination->ar_ar ar_x Ar-X (this compound) ar_x->oxidative_addition boronic_acid Ar'-B(OH)₂ base Base activated_boronate [Ar'-B(OH)₃]⁻ base->activated_boronate activated_boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a representative experimental protocol for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent system may be necessary for different arylboronic acids to achieve optimal yields.

Protocol 1: Standard Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the reaction flask.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. Under a positive flow of inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation: Representative Reaction Conditions

The choice of reaction parameters is critical for a successful Suzuki-Miyaura coupling. The following table summarizes various conditions that can be employed for the coupling of aryl bromides, providing a basis for optimization.

Aryl Halide (Ar-Br)Palladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90892
2-BromopyridinePd₂(dba)₃ (2)P(t-Bu)₃ (4)Cs₂CO₃ (2.5)Dioxane1001688
Methyl 4-bromobenzoatePd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)851290

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Visualized Workflows

Experimental Workflow

The general workflow for the Suzuki-Miyaura coupling of this compound is depicted below.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K₃PO₄) catalyst_add Add Catalyst System: - Palladium source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) setup->catalyst_add solvent_add Add Solvent System (e.g., Dioxane/H₂O) catalyst_add->solvent_add degas Degas Mixture (e.g., N₂ or Ar bubbling) solvent_add->degas heat Heat to Reaction Temp. (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Quench and Extract monitor->quench dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify product Pure Biaryl Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is an effective method for the synthesis of a diverse range of ortho-substituted biaryl compounds. The protocol provided offers a solid foundation for researchers to explore the synthesis of novel molecular entities for applications in drug discovery and materials science. The reaction is generally high-yielding and tolerates a variety of functional groups on the boronic acid coupling partner. Careful optimization of the reaction conditions is recommended to achieve the best results for specific substrates.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and drug development professionals.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of a sterically hindered and electronically rich substrate, Methyl 2-bromo-6-methoxybenzoate. The presence of two ortho-substituents, a methoxy and a methyl ester group, presents a significant challenge for C-N bond formation, requiring careful optimization of the catalytic system. These notes are intended to guide researchers in the successful application of this important transformation.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The generally accepted catalytic cycle proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2-amino-6-methoxybenzoate product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.

The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing catalyst deactivation, especially with sterically demanding substrates like this compound.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. Due to the challenging nature of this substrate, specific combinations of catalysts, ligands, bases, and solvents are often required to achieve optimal results.

Table 1: Buchwald-Hartwig Amination with Primary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001885-95
4-MethoxyanilinePd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.0)Dioxane1102480-90
BenzylamineBrettPhos Pd G3 (2)-K₃PO₄ (2.0)t-Amyl alcohol1101875-85
n-ButylamineRuPhos Pd G3 (2)-LHMDS (2.0)THF801670-80

Table 2: Buchwald-Hartwig Amination with Secondary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene1001890-98
PiperidinePd(OAc)₂ (3)DavePhos (6)Cs₂CO₃ (2.0)Dioxane1102485-95
N-MethylanilineXPhos Pd G3 (2)-K₃PO₄ (2.0)t-Amyl alcohol1101880-90
DiethylaminetBuXPhos Pd G2 (2)-LHMDS (2.0)THF801670-80

Experimental Protocols

The following are detailed, representative protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points, and optimization may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for Amination with Anilines

Materials:

  • This compound

  • Aniline derivative

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • In a glovebox, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add the aniline derivative (1.2 equiv) and sodium tert-butoxide (1.5 equiv).

  • Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.2 M.

  • Seal the reaction vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 18-24 hours), cool the reaction to room temperature.

  • Quench the reaction with the careful addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Amination with Secondary Aliphatic Amines

Materials:

  • This compound

  • Secondary aliphatic amine (e.g., Morpholine)

  • RuPhos Pd G3 precatalyst

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • In a glovebox, add this compound (1.0 equiv) and the RuPhos Pd G3 precatalyst (0.02 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add the secondary aliphatic amine (1.2 equiv).

  • Add anhydrous, degassed THF to achieve a concentration of 0.1-0.2 M.

  • Add the LHMDS solution (2.0 equiv) dropwise to the stirred mixture.

  • Seal the reaction vial and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 16-24 hours), cool the reaction to room temperature.

  • Quench the reaction with the careful addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(Br)Ln OxAdd->PdII Ar-Br (this compound) AmineCoord Amine Coordination PdII->AmineCoord PdAmine [Ar-Pd(II)(HNR¹R²)Ln]Br AmineCoord->PdAmine HNR¹R² Deprot Deprotonation (Base) PdAmine->Deprot PdAmido Ar-Pd(II)(NR¹R²)Ln Deprot->PdAmido - H-Base⁺Br⁻ RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR¹R² RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start: Reagent Preparation (Aryl Bromide, Amine, Base) CatalystPrep Catalyst/Ligand Preparation Start->CatalystPrep ReactionSetup Reaction Setup (Inert Atmosphere) Start->ReactionSetup CatalystPrep->ReactionSetup SolventAdd Solvent Addition (Anhydrous, Degassed) ReactionSetup->SolventAdd Heating Heating & Stirring SolventAdd->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Application Notes and Protocols: Sonogashira Coupling with Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of methyl 2-bromo-6-methoxybenzoate. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its typically mild reaction conditions and broad functional group tolerance.[2][3]

The substrate, this compound, presents a sterically hindered ortho-substituted aryl bromide. Such substrates can pose challenges in cross-coupling reactions due to the steric hindrance around the reaction center, which can impede the approach of the bulky palladium catalyst.[4] Therefore, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields.

Overcoming Challenges with Sterically Hindered Substrates

The primary challenge in the Sonogashira coupling of ortho-substituted aryl bromides like this compound is steric hindrance. This can slow down or inhibit the crucial oxidative addition step in the palladium catalytic cycle.[4] To overcome this, the use of bulky, electron-rich phosphine ligands is often beneficial. Additionally, copper-free conditions are frequently employed to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction, especially in the presence of oxygen.[4][5]

Summary of Reaction Conditions

The following table summarizes various conditions that can be employed for the Sonogashira coupling of aryl bromides, which can be adapted for this compound.

Condition TypeCatalystLigandCo-catalystBaseSolventTemperatureNotes
Standard Cu-Catalyzed Pd(PPh₃)₂Cl₂ (1-5 mol%)PPh₃ (2-10 mol%)CuI (2-10 mol%)Et₃N or i-Pr₂NH (2-3 eq)THF, DMF, or TolueneRT - 80 °CTraditional method, risk of Glaser coupling.[6]
Copper-Free Pd(OAc)₂ (2 mol%)P(t-Bu)₃ (4 mol%)NoneCs₂CO₃ (2 eq)Dioxane or MeCN60 - 100 °CAvoids alkyne homocoupling.[7]
Copper-Free (Bulky Ligand) [DTBNpP]Pd(crotyl)Cl (2.5 mol%)DTBNpP (in precatalyst)NoneTMP (2 eq)DMSORoom TemperatureEffective for challenging aryl bromides.[7]
Dual Palladium System Pd(OAc)₂ & Pd-PyMICXantphosNoneK₂CO₃ (2 eq)MeCNRoom TemperatureA novel approach for copper-free coupling.[8]

Experimental Protocols

This section provides a detailed, representative protocol for the Sonogashira coupling of this compound with a terminal alkyne under copper-free conditions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Standard laboratory glassware for anhydrous and anaerobic reactions

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry, oven-dried Schlenk flask, add this compound, cesium carbonate, and a magnetic stir bar.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium catalyst and ligand in anhydrous, degassed dioxane.

  • Reagent Addition: To the Schlenk flask containing the substrate and base, add the anhydrous, degassed dioxane via syringe.

  • Catalyst Addition: Add the palladium catalyst/ligand solution to the reaction mixture via syringe.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

G Experimental Workflow for Sonogashira Coupling A 1. Reaction Setup: - Add this compound and Cs2CO3 to a Schlenk flask. B 2. Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen (3x). A->B C 3. Reagent Addition: - Add degassed dioxane, catalyst/ligand solution, and terminal alkyne. B->C D 4. Reaction: - Heat to 80°C and stir for 12-24h. - Monitor by TLC/LC-MS. C->D E 5. Work-up: - Cool to RT, dilute with ethyl acetate, and filter through celite. D->E F 6. Extraction: - Wash with water and brine. - Dry organic layer. E->F G 7. Purification: - Concentrate and purify by column chromatography. F->G G Simplified Catalytic Cycle of Copper-Free Sonogashira Coupling cluster_0 Palladium Catalytic Cycle A Pd(0)L2 B Oxidative Addition (Ar-Br) A->B Ar-Br C Ar-Pd(II)L2-Br B->C E Transmetalation (with R-C≡C-) C->E D Alkyne Activation & Deprotonation (R-C≡C-H + Base) D->E R-C≡C- F Ar-Pd(II)L2-C≡C-R E->F G Reductive Elimination F->G G->A Regenerates Pd(0) H Ar-C≡C-R (Product) G->H

References

Methyl 2-bromo-6-methoxybenzoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-bromo-6-methoxybenzoate is a valuable and versatile building block in organic synthesis, particularly in the construction of complex molecular architectures. Its utility stems from the strategic placement of three key functional groups on the aromatic ring: a bromine atom, a methoxy group, and a methyl ester. The bromine atom serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-donating methoxy group can influence the reactivity of the aromatic ring, while the methyl ester provides a site for further synthetic modifications. This combination of functionalities makes this compound an attractive starting material for the synthesis of natural products, pharmaceuticals, and other biologically active molecules.

This application note provides a detailed overview of the use of this compound in key synthetic transformations, including detailed experimental protocols and quantitative data for palladium-catalyzed cross-coupling reactions.

Key Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of chemical bonds. This compound is an excellent substrate for several of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and natural products.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, is then added via syringe. The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred for 4 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O901688-92
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (2)Dioxane/H₂O100880-90

Note: Yields are representative and can vary based on the specific reaction conditions and the purity of the starting materials.

Suzuki_Workflow setup Reaction Setup: - this compound - Arylboronic acid - Pd Catalyst & Base reaction Reaction: - Add degassed solvent - Heat under inert atmosphere setup->reaction Inert Atmosphere workup Work-up: - Cool and dilute - Aqueous wash reaction->workup Monitor by TLC/LC-MS purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product Final Product: - Biaryl compound purification->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [1]This reaction is invaluable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a dry reaction flask under an inert atmosphere are added this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically CuI (1-3 mol%). Anhydrous and degassed solvent, such as triethylamine or a mixture of THF and an amine base, is added, followed by the terminal alkyne (1.2-1.5 equiv.). The reaction is typically stirred at room temperature or gently heated (40-60 °C) until the starting material is consumed, as monitored by TLC.

Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride solution to remove the copper salts. The organic layer is further washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography. [2] Table 3: Representative Data for Sonogashira Coupling Reactions

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (2)Et₃NRT690-98
2TrimethylsilylacetylenePd(OAc)₂/PPh₃ (2)CuI (1)Piperidine40885-95
31-HexynePd(dppf)Cl₂ (3)CuI (2)DIPA501282-90

Note: DIPA = Diisopropylamine, RT = Room Temperature.

Diagram 3: Key Steps in the Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(L_n)-Br Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(L_n)-C≡CR OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-C≡CR Transmetal->Product CuBr CuBr CuAcetylide Cu-C≡CR CuBr->CuAcetylide + RC≡CH, Base CuAcetylide->CuBr to Pd Cycle

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

This compound is a highly valuable building block in organic synthesis, offering a versatile platform for the construction of complex molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient and selective formation of new carbon-carbon and carbon-nitrogen bonds. The detailed protocols and representative data provided in this application note serve as a guide for researchers and scientists in the fields of drug discovery and materials science to effectively utilize this versatile reagent in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.

References

Application Notes: Synthesis of Pharmaceutical Intermediates from Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of pharmaceutical development and medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Methyl 2-bromo-6-methoxybenzoate is a versatile chemical building block, offering a strategic platform for synthesizing a wide array of pharmaceutical intermediates. Its structure, featuring a reactive bromine atom, an electron-donating methoxy group, and an ester functionality, allows for participation in numerous palladium-catalyzed cross-coupling reactions.[1][2] These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[3][4]

This document provides detailed protocols for several key synthetic transformations using this compound as a starting material, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These methods are instrumental in building the core structures of many active pharmaceutical ingredients (APIs).[2][3]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Intermediates

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid.[4][5] This reaction is widely used in drug discovery to synthesize biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[6]

Reaction Principle

The reaction proceeds via a palladium catalytic cycle involving three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst.[5] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.[7][8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L₂(Br) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L₂(R') transmetalation->pd_r_complex reductive_elim Reductive Elimination pd_r_complex->reductive_elim reductive_elim->pd0  Regenerated  Catalyst product Ar-R' reductive_elim->product arbr Ar-Br arbr->oxidative_add boronic R'-B(OH)₂ (Base) boronic->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[4]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[4]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), Toluene/water)[4][7]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent system via syringe.[4]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes typical conditions for Suzuki coupling of various aryl bromides, providing a baseline for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate-Good[8]
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O80-9012Good-Excellent[8]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100-1104-12Good-Excellent[8]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1008-16Good-Excellent[8]

Buchwald-Hartwig Amination: Synthesis of Arylamine Intermediates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3] It is an indispensable tool in medicinal chemistry for synthesizing arylamines, which are prevalent in a vast number of pharmaceuticals.[3][9]

Reaction Principle

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the arylamine product.[9][10] The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[11]

Buchwald_Workflow setup 1. Reaction Setup reagents Combine Ar-Br, Amine, Base, Catalyst, and Ligand in a Schlenk tube under inert gas. setup->reagents solvent 2. Solvent Addition setup->solvent add_solvent Add anhydrous, degassed solvent (e.g., Toluene) via syringe. solvent->add_solvent reaction 3. Heating & Reaction solvent->reaction heat Heat mixture to 80-110 °C with vigorous stirring. Monitor by TLC or LC-MS. reaction->heat workup 4. Work-up reaction->workup quench Cool to room temperature. Quench, dilute with organic solvent, and perform aqueous wash. workup->quench purify 5. Purification workup->purify column Dry organic layer, concentrate, and purify crude product by silica gel chromatography. purify->column

Caption: General experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure

Optimization of the ligand, base, and temperature is often required for challenging substrates.[11]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, or a G3/G4 palladacycle) (1-3 mol%)[11]

  • Phosphine Ligand (e.g., XPhos, SPhos, BrettPhos) (2-6 mol%)[11]

  • Base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.4-2.0 equiv)[10][11]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)[11]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.[9] Add the this compound and the amine.[11]

  • Inert Atmosphere: If not in a glovebox, seal the tube, then evacuate and backfill with an inert gas three times.[10]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[11]

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride, dilute with an organic solvent, and wash with water.[10]

  • Purification: Dry the organic layer, filter, concentrate, and purify the crude product by flash column chromatography.[10]

Data Presentation: Representative Buchwald-Hartwig Conditions

This table provides starting conditions for the amination of aryl bromides.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield
Pd₂(dba)₃ (2)XPhos (4.4)NaOtBu (1.4)Toluene100Good-Excellent[11]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane100-110Good[7]
BrettPhos Precatalyst (2)-LHMDS (2.0)THF65Good-Excellent[10]
RuPhos Precatalyst (2)-LHMDS (2.0)THF65Good-Excellent[10]

Sonogashira Coupling: Synthesis of Aryl-Alkyne Intermediates

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[13] It is invaluable for introducing alkynyl moieties into molecules, which can serve as handles for further transformations or as part of a larger conjugated system.[12][13]

Reaction Principle

The reaction mechanism involves a palladium cycle similar to other cross-coupling reactions and a separate copper cycle. The copper acetylide, formed in situ, undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination then yields the aryl-alkyne product.[13]

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_node Combine Ar-Br, Pd Catalyst, and Cu(I) salt in a dry flask under an inert atmosphere. reaction_node Add degassed solvent, amine base, and terminal alkyne. Stir at RT or heat (e.g., 40-80 °C). Monitor by TLC/LC-MS. prep_node->reaction_node workup_node Cool to RT, dilute with organic solvent. Wash with water or aq. NH₄Cl. Dry, concentrate, and purify by column chromatography. reaction_node->workup_node

Caption: Logical workflow for a Sonogashira cross-coupling experiment.
Experimental Protocol: General Procedure

This generalized protocol is based on literature precedents and can be adapted as needed.[13]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) Co-catalyst (e.g., CuI) (1-10 mol%)

  • Amine Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.[13]

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[13]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).[13]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[13]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride to remove amine salts.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel.[13]

Data Presentation: Representative Sonogashira Coupling Conditions

This table illustrates typical conditions and yields for the Sonogashira coupling of various aryl bromides.

Aryl BromideAlkyneCatalyst SystemBaseSolventTempYield (%)
1-Bromo-2-nitrobenzenePhenylacetylenePd/Al(OH)₃, PPh₃K₂CO₃DMF100 °C93[14]
1-Bromo-2-fluorobenzenePhenylacetylenePd/Al(OH)₃, PPh₃K₂CO₃DMF100 °C89[14]
4-BromobenzothiadiazolePhenylacetylenePdCl₂(PPh₃)₂, CuITEATHFRT85-95
1-Bromo-3-methoxybenzene2-EthynylpyridinePdCl₂(PPh₃)₂, CuIDIPATHFReflux~82

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of Methyl 2-bromo-6-methoxybenzoate. This sterically hindered and electron-rich substrate presents unique challenges, and this document offers guidance on successful reaction strategies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination couplings.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] this compound is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. However, the presence of two ortho-substituents (a methoxy and a methyl ester group) introduces significant steric hindrance, which can impede the catalytic cycle and lead to low yields.

Successful cross-coupling of this substrate requires careful optimization of reaction parameters, including the choice of palladium catalyst, ligand, base, and solvent. This document provides representative protocols and data for the four major classes of palladium-catalyzed cross-coupling reactions, offering a starting point for researchers working with this and structurally similar challenging substrates.

Overcoming Challenges in the Cross-Coupling of Sterically Hindered Substrates

The primary challenges in the cross-coupling of 2,6-disubstituted aryl bromides like this compound are:

  • Slow Oxidative Addition: The steric bulk around the carbon-bromine bond can hinder the approach of the palladium catalyst, slowing down the initial step of the catalytic cycle.

  • Difficult Reductive Elimination: The final bond-forming step can also be slow due to steric congestion around the palladium center.

  • Competing Side Reactions: Under forcing conditions that are often required, side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) can become significant.

To overcome these challenges, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is often essential. These ligands promote both oxidative addition and reductive elimination while stabilizing the palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For sterically hindered substrates, the use of highly active catalyst systems is crucial.

Representative Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is adapted from procedures for the coupling of other sterically hindered aryl bromides and should be optimized for this compound.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/Water (10:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of the toluene/water mixture.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the remaining degassed toluene/water mixture to the flask.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
Aryl BromideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-1,3-dimethylbenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
2-Bromo-6-methylaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄t-BuOH/H₂O801288
1-Bromo-2,6-dimethoxybenzene3-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801675

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. For sterically hindered aryl bromides, phosphine-free catalyst systems or those with bulky, electron-rich ligands are often employed.[2]

Representative Protocol: Heck Reaction of a Sterically Hindered Aryl Bromide

This protocol is a general procedure and may require optimization.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, styrene, and triethylamine.

  • Seal the tube and heat to 100-120 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Heck Reaction of Aryl Bromides
Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
BromobenzeneStyrenePd(OAc)₂ (1)-K₂CO₃DMF140390
4-Bromoacetophenonen-Butyl acrylatePdCl₂(PPh₃)₂ (2)-Et₃NAcetonitrile1002485
2-BromotolueneStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1202078

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3]

Representative Protocol: Sonogashira Coupling of a Sterically Hindered Aryl Bromide

This protocol is a general procedure and may require optimization.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling of Aryl Bromides
Aryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (1)Et₃NTHFRT295
4-Bromotoluene1-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineToluene601288
2-BromoanisoleTrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃Dioxane801672

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[4] For sterically hindered substrates, the use of bulky, electron-rich biarylphosphine ligands is often necessary.

Representative Protocol: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

This protocol is a general procedure and may require optimization.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add aniline via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides
Aryl BromideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001698
2-BromotolueneAnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1002485
1-Bromo-2,6-dimethylbenzeneBenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH1101875

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_reactants Combine Aryl Halide, Coupling Partner, and Base setup_catalyst Prepare Catalyst Solution (Pd source + Ligand) setup_reactants->setup_catalyst setup_assembly Assemble Reaction under Inert Atmosphere setup_catalyst->setup_assembly heating Heat to Reaction Temperature setup_assembly->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify analysis Product Characterization (NMR, MS) purify->analysis

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Heck Coupling of Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] It is a cornerstone of modern organic synthesis due to its broad substrate scope and tolerance of numerous functional groups.[2] This application note provides detailed protocols and reaction conditions for the Heck coupling of methyl 2-bromo-6-methoxybenzoate, a sterically hindered and electron-rich aryl bromide. The presence of substituents in both ortho positions to the bromine atom presents a significant challenge, often requiring carefully optimized conditions to achieve high yields. These notes are intended to guide researchers in developing efficient synthetic routes for the creation of complex molecules and potential pharmaceutical intermediates.

The choice of catalyst, ligand, base, and solvent are critical for the success of the Heck reaction, particularly with challenging substrates. For sterically hindered aryl halides, bulky, electron-rich phosphine ligands, such as XPhos, have been shown to be effective in promoting the desired coupling.[3]

Reaction Principle

The catalytic cycle of the Heck reaction is generally understood to proceed through a sequence of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[4] The palladium(0) catalyst first undergoes oxidative addition to the aryl bromide. Subsequent coordination of the alkene and migratory insertion forms a new carbon-carbon bond. A β-hydride elimination then releases the product, and the active Pd(0) catalyst is regenerated by the action of a base.

Data Presentation: Summary of Reaction Conditions

The following tables summarize proposed reaction conditions for the Heck coupling of this compound with representative alkenes, such as an acrylate and a styrene derivative. These conditions are based on general protocols for sterically hindered aryl bromides and offer starting points for optimization.

Table 1: Proposed Reaction Conditions for Heck Coupling with an Acrylate Ester

ParameterCondition A (Standard Ligand)Condition B (Bulky Ligand)
Aryl Halide This compoundThis compound
Alkene Methyl acrylate (1.5 equiv)Methyl acrylate (1.5 equiv)
Catalyst Pd(OAc)₂ (2 mol%)PdCl₂(MeCN)₂ (2 mol%)
Ligand PPh₃ (4 mol%)XPhos (4 mol%)
Base Et₃N (2.0 equiv)NaOtBu (2.0 equiv)
Solvent TolueneFluorobenzene
Temperature 110 °C100 °C
Reaction Time 12-24 h8-16 h
Expected Yield ModerateHigh

Table 2: Proposed Reaction Conditions for Heck Coupling with a Styrene Derivative

ParameterCondition C (Standard Conditions)Condition D (Optimized for Hindrance)
Aryl Halide This compoundThis compound
Alkene Styrene (1.5 equiv)Styrene (1.5 equiv)
Catalyst Pd(OAc)₂ (1 mol%)PdCl₂(MeCN)₂ (2 mol%)
Ligand None or PPh₃ (2 mol%)XPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent DMF/H₂O (5:1)1,4-Dioxane
Temperature 120 °C100 °C
Reaction Time 16-24 h10-18 h
Expected Yield Low to ModerateModerate to High

Experimental Protocols

The following are detailed experimental protocols for the Heck coupling of this compound. Note: These are general procedures and may require optimization for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol A: Heck Coupling with Methyl Acrylate using a Standard Ligand

Materials:

  • This compound (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by methyl acrylate and triethylamine via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the precipitated salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol B: Heck Coupling with Methyl Acrylate using a Bulky Ligand

Materials:

  • This compound (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous fluorobenzene

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, bis(acetonitrile)palladium(II) chloride, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add anhydrous fluorobenzene and methyl acrylate.

  • Seal the tube and heat the mixture to 100 °C in a preheated oil bath with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume of solvent).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent in vacuo and purify the residue by flash column chromatography.

Mandatory Visualizations

Heck_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene pi_complex [Ar-Pd(II)L₂(Alkene)]Br alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex R-CH₂-CH(Ar)-Pd(II)L₂-Br migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex [Product-Pd(II)L₂(H)]Br beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 H-Base⁺Br⁻ Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Combine Aryl Halide, Catalyst, and Ligand inert Establish Inert Atmosphere setup->inert reagents Add Solvent, Alkene, and Base inert->reagents heat Heat to Reaction Temperature reagents->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter/Quench and Extract cool->filter dry Dry and Concentrate Organic Phase filter->dry purify Purify by Column Chromatography dry->purify analysis Product Characterization (NMR, MS, etc.) purify->analysis

References

Application Notes and Protocols for Developing Novel Agrochemicals with Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-6-methoxybenzoate is a substituted aromatic carboxylic acid ester that holds potential as a versatile building block in the synthesis of novel agrochemicals. Its specific substitution pattern offers multiple reaction sites for the introduction of various functional groups, allowing for the creation of a diverse library of candidate compounds for screening as herbicides, fungicides, or insecticides. The presence of the bromo- and methoxy- groups on the benzene ring can influence the molecule's reactivity and ultimately the biological activity of its derivatives.

Currently, publicly available scientific literature and patents do not provide extensive and direct examples of the successful development of commercial or late-stage developmental agrochemicals using this compound as a primary starting material. However, based on the reactivity of analogous chemical structures, we can propose and outline synthetic strategies and screening protocols for the development of new active ingredients.

These application notes provide a conceptual framework and generalized protocols for utilizing this compound in an agrochemical discovery program.

I. Synthetic Pathways and Key Reactions

The chemical structure of this compound allows for several key synthetic transformations to generate novel derivatives. The bromine atom is a key functional group for introducing diversity through various cross-coupling reactions.

A. Suzuki Coupling for Introduction of Aryl and Heteroaryl Moieties

The bromine atom on the aromatic ring is amenable to Suzuki coupling reactions, a powerful tool for forming carbon-carbon bonds. This allows for the introduction of a wide range of aryl and heteroaryl groups, which are common toxophores in many commercial agrochemicals.

Experimental Protocol: General Procedure for Suzuki Coupling

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

B. Buchwald-Hartwig Amination for Introduction of Amino Groups

The Buchwald-Hartwig amination is another valuable cross-coupling reaction that can be employed to introduce a variety of primary and secondary amines at the position of the bromine atom. This is a common strategy for synthesizing compounds with potential insecticidal or fungicidal activity.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.01-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.1 eq.), and a base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 eq.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture at 80-110°C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Purification: Separate the organic layer, wash with brine, dry, and concentrate. Purify the product by column chromatography.

dot

Synthetic_Pathways MBMB This compound Aryl Aryl/Heteroaryl Derivatives MBMB->Aryl Suzuki Coupling (Pd catalyst, Base) Amine Amine Derivatives MBMB->Amine Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base)

Caption: Key synthetic transformations of this compound.

II. Agrochemical Screening Protocols

Once a library of derivatives is synthesized, a systematic screening process is essential to identify compounds with promising biological activity.

A. Herbicide Screening

  • Primary Screen (Petri Dish Assay):

    • Prepare solutions of the test compounds at various concentrations (e.g., 1, 10, 100 ppm) in a suitable solvent (e.g., acetone or DMSO).

    • Place filter paper in Petri dishes and moisten with the test solutions.

    • Sow seeds of representative monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) weed species.

    • Incubate the dishes under controlled light and temperature conditions.

    • After 7-14 days, assess the percentage of germination inhibition and the degree of seedling growth inhibition (root and shoot length) compared to a solvent-only control.

  • Secondary Screen (Whole Plant Assay):

    • Grow test weed species in pots to the 2-3 leaf stage.

    • Apply the test compounds as a post-emergence spray at different application rates (e.g., 100, 500, 2000 g/ha).

    • Include a commercial standard herbicide for comparison.

    • Observe and rate the plants for phytotoxicity symptoms (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after treatment (DAT).

B. Fungicide Screening

  • In Vitro Mycelial Growth Inhibition Assay:

    • Incorporate the test compounds into a molten agar medium (e.g., potato dextrose agar, PDA) to achieve final concentrations (e.g., 1, 10, 50, 100 ppm).

    • Pour the amended agar into Petri dishes.

    • Inoculate the center of each plate with a mycelial plug of a target fungal pathogen (e.g., Botrytis cinerea, Fusarium graminearum).

    • Incubate the plates at an appropriate temperature for the specific fungus.

    • Measure the radial growth of the fungal colony and calculate the percentage of inhibition relative to a control plate.

C. Insecticide Screening

  • Contact Toxicity Assay (e.g., for aphids):

    • Infest small potted plants with a known number of aphids (e.g., green peach aphid, Myzus persicae).

    • Spray the infested plants with solutions of the test compounds at various concentrations.

    • After 24-72 hours, count the number of dead and live aphids to determine the percentage mortality.

  • Ingestion Toxicity Assay (e.g., for lepidopteran larvae):

    • Treat leaf discs with solutions of the test compounds and allow the solvent to evaporate.

    • Place the treated leaf discs in a Petri dish with a known number of larvae (e.g., diamondback moth, Plutella xylostella).

    • After 48-96 hours, assess larval mortality and feeding damage.

dot

Agrochemical_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Derivative_Library Derivative Library from This compound Primary_Screen Primary Screen (e.g., Petri dish, in vitro) Derivative_Library->Primary_Screen Secondary_Screen Secondary Screen (e.g., Whole plant/organism) Primary_Screen->Secondary_Screen Active Compounds Hit_Compounds Hit Compounds Secondary_Screen->Hit_Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Compounds->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate

Caption: A generalized workflow for agrochemical discovery.

III. Data Presentation

Quantitative data from the screening assays should be organized in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: Example Data Table for Herbicide Screening

Compound IDR-Group (at C2)Application Rate (g/ha)% Growth Inhibition (Ryegrass) at 14 DAT% Growth Inhibition (Cress) at 14 DAT
MBMB-01 Phenyl5002515
MBMB-02 4-Chlorophenyl5006045
MBMB-03 2-Pyridyl5007550
Control --00
Standard -2509590

Table 2: Example Data Table for Fungicide Screening

Compound IDR-Group (at C2)Concentration (ppm)% Mycelial Growth Inhibition (B. cinerea)
MBMB-Amine-01 -NH-Cyclopropyl5040
MBMB-Amine-02 -NH-Phenyl5020
MBMB-Amine-03 -N(Me)-Phenyl5065
Control --0
Standard -5098

Disclaimer: The provided protocols and data tables are illustrative examples and should be adapted based on specific research objectives, available resources, and target pests. The successful development of a novel agrochemical is a complex process that requires extensive research, including mode of action studies, toxicology, and environmental fate analysis, which are beyond the scope of these initial application notes.

Application Notes and Protocols for C-N Bond Formation Using Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where arylamine moieties are prevalent in a vast array of bioactive molecules. This document provides detailed application notes and experimental protocols for the C-N bond formation utilizing Methyl 2-bromo-6-methoxybenzoate as the aryl halide substrate. Two of the most powerful and versatile methods for this transformation, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, are presented.

The sterically hindered nature of the ortho-bromo position and the presence of the methoxy and ester functionalities on the substrate, this compound, necessitate careful selection of catalytic systems to achieve high efficiency and yield. These protocols are designed to serve as a robust starting point for researchers, offering guidance on catalyst, ligand, and base selection, as well as detailed procedural instructions.

Reaction Principle

The C-N cross-coupling reactions discussed herein involve the catalyzed reaction between an aryl halide (this compound) and a primary or secondary amine.

Buchwald-Hartwig Amination: This reaction typically employs a palladium catalyst in its Pd(0) oxidation state, which undergoes oxidative addition to the aryl bromide. Subsequent coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination yields the desired N-arylated product and regenerates the active Pd(0) catalyst.[1][2][3] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle, especially with sterically hindered aryl halides.[4]

Ullmann Condensation: This classical C-N coupling method utilizes a copper catalyst.[5] The reaction mechanism is thought to involve the formation of a copper(I)-amido species, which then reacts with the aryl halide.[5] While traditionally requiring harsh reaction conditions, modern protocols with appropriate ligands can be performed under milder temperatures.[5]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the C-N coupling of ortho-substituted aryl bromides with various amines, providing a comparative overview of the two primary methods. These data are based on analogous systems reported in the literature and serve as a guide for reaction optimization.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Ortho-Substituted Aryl Bromides with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene10012-24>90
2p-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1102485-95
3BenzylaminePd₂(dba)₃ (1)BrettPhos (2)LiHMDSTHF801880-90
4CyclohexylaminePd(OAc)₂ (2)P(tBu)₃ (4)K₃PO₄t-BuOH1002475-85

Table 2: Copper-Catalyzed Ullmann Condensation of Ortho-Substituted Aryl Bromides with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (5-10)1,10-Phenanthroline (10-20)K₂CO₃DMF120-14024-4870-85
2n-HexylamineCuI (10)L-Proline (20)K₂CO₃DMSO1002460-75
3BenzylamineCu₂O (5)Salicylaldoxime (10)Cs₂CO₃Dioxane1103665-80
4MorpholineCuI (10)NoneK₃PO₄NMP1504850-70

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the reaction of this compound with a primary amine using a palladium catalyst and a biarylphosphine ligand.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle)

  • Bulky biarylphosphine ligand (e.g., XPhos, SPhos, or BrettPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the base (1.4 equiv).

  • In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %).

  • Add the catalyst/ligand mixture to the Schlenk tube containing the substrate, amine, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, deoxygenated solvent via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general method for the C-N coupling of this compound with a primary amine using a copper catalyst.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-Phenanthroline or L-Proline) (optional, but recommended)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Sealed reaction tube or flask with a reflux condenser

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a sealable reaction tube or a flask equipped with a reflux condenser, add this compound (1.0 equiv), the amine (1.5-2.0 equiv), CuI (5-10 mol%), the ligand (10-20 mol% if used), and the base (2.0 equiv).

  • Evacuate and backfill the reaction vessel with an inert gas.

  • Add the anhydrous solvent to the mixture.

  • Heat the reaction mixture to 100-150 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Oxidative\nAddition->Ar-Pd(II)(Br)L_n Amine\nCoordination Amine Coordination Ar-Pd(II)(Br)L_n->Amine\nCoordination Ar-Pd(II)(Br)(HNR'R'')L_n Ar-Pd(II)(Br)(HNR'R'')L_n Amine\nCoordination->Ar-Pd(II)(Br)(HNR'R'')L_n Deprotonation\n(Base) Deprotonation (Base) Ar-Pd(II)(Br)(HNR'R'')L_n->Deprotonation\n(Base) Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n Deprotonation\n(Base)->Ar-Pd(II)(NR'R'')L_n Base-HBr Base-HBr Deprotonation\n(Base)->Base-HBr Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR'R'')L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR'R'' Product Reductive\nElimination->Ar-NR'R'' Ar-Br This compound Ar-Br->Oxidative\nAddition HNR'R'' Amine HNR'R''->Amine\nCoordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Diagram 2: General Experimental Workflow for C-N Bond Formation

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Amine, Base, Catalyst, Ligand solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to 80-150 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for C-N bond formation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling of Electron-Rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting assistance for the Suzuki-Miyaura cross-coupling of challenging electron-rich aryl bromides. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you overcome common hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of electron-rich aryl bromides, presented in a question-and-answer format.

Question 1: My Suzuki coupling reaction with an electron-rich aryl bromide is resulting in a low yield or complete failure. What are the primary causes?

Answer: Low yields or reaction failures with electron-rich aryl bromides are common and often stem from a slow oxidative addition step. The electron-donating groups on the aryl bromide decrease the electrophilicity of the carbon-bromine bond, making it less reactive towards the palladium(0) catalyst. Several factors can contribute to this issue:

  • Inefficient Catalyst System: The choice of palladium catalyst and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for these substrates.

  • Suboptimal Base or Solvent: The base and solvent play a crucial role in the transmetalation step and overall reaction kinetics. An inappropriate combination can lead to poor results.[1]

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to catalyst deactivation and the formation of unwanted side products.[1]

  • Side Reactions: Common side reactions include protodeboronation (hydrolysis of the boronic acid) and dehalogenation of the aryl bromide, which consume starting materials and reduce the yield of the desired product.[1]

Question 2: What are the most effective catalyst and ligand systems for coupling electron-rich aryl bromides?

Answer: For challenging electron-rich aryl bromides, palladium catalysts paired with bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the difficult oxidative addition step and facilitate the reductive elimination to form the product.

  • Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective.[2] N-heterocyclic carbene (NHC) ligands have also shown great success, sometimes allowing reactions to proceed at lower temperatures.

  • Recommended Pre-catalysts: Pre-formed palladium pre-catalysts, such as XPhos Pd G3, can provide a more active and stable catalytic system, leading to more consistent results.[2]

Question 3: How do I select the optimal base and solvent for my reaction?

Answer: The choice of base and solvent is highly interdependent and substrate-specific.

  • Base Selection: The strength and solubility of the base are key considerations.

    • For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ are often effective.[1]

    • In ethereal solvents like THF or dioxane, stronger bases like Cs₂CO₃ or aqueous NaOH may be necessary.[1] It is often beneficial to screen a few different bases to find the optimal one for your specific substrates.

  • Solvent System: A range of solvents can be employed, and the choice can significantly impact the reaction.

    • Common solvent systems include toluene/water, dioxane/water, and THF/water.[1]

    • Anhydrous conditions using a soluble base like Cs₂CO₃ in dioxane can also be very effective.[1]

Question 4: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen or palladium(II) species at the beginning of the reaction. To minimize this:

  • Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to minimize oxygen levels.[1][3]

  • Use of Pd(0) Pre-catalysts: Start with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species to avoid an excess of Pd(II) at the start of the reaction.[1]

  • Bulky Ligands: Employing bulky phosphine ligands can sterically hinder the formation of homocoupling byproducts.[3]

Question 5: My starting aryl bromide is consumed, but I am not forming the desired product. What is likely happening?

Answer: If the aryl bromide is being consumed without the formation of the desired product, dehalogenation is a probable side reaction.[1] This can occur if a hydride source is present in the reaction mixture. Potential sources of hydrides include certain bases or impurities in the solvents. To address this, consider screening different, non-hydridic bases and ensure the use of high-purity, anhydrous solvents.[1]

Data Presentation: Comparison of Reaction Parameters

The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving electron-rich aryl bromides.

Table 1: Effect of Base on the Suzuki Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid and 4-Bromoanisole [4]

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901285

Table 2: Effect of Catalyst and Ligand on the Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid

EntryAryl BromideCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095Synthesized from literature data
24-BromoanisolePd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane10098Synthesized from literature data
34-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O9085[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide

This is a general procedure and may require optimization for specific substrates.

Materials:

  • Electron-rich aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the electron-rich aryl bromide, arylboronic acid, palladium catalyst, ligand, and base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three to five times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system, ensure all components are degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki Coupling

The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of electron-rich aryl bromides.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst/ligand system optimal for electron-rich aryl bromides? start->check_catalyst check_conditions Are the base and solvent appropriate? check_catalyst->check_conditions Yes solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos) with a suitable Pd source. check_catalyst->solution_catalyst No check_atmosphere Is the reaction under a strictly inert atmosphere? check_conditions->check_atmosphere Yes solution_conditions Screen different bases (e.g., K3PO4, Cs2CO3) and solvent systems (e.g., Dioxane/H2O, Toluene/H2O). check_conditions->solution_conditions No check_side_reactions Are side reactions (homocoupling, dehalogenation) occurring? check_atmosphere->check_side_reactions Yes solution_atmosphere Ensure rigorous degassing of solvents and use of Schlenk techniques or a glovebox. check_atmosphere->solution_atmosphere No solution_side_reactions Address homocoupling with rigorous degassing and Pd(0) pre-catalysts. Address dehalogenation by screening bases and using high-purity solvents. check_side_reactions->solution_side_reactions Yes solution_catalyst->check_conditions solution_conditions->check_atmosphere solution_atmosphere->check_side_reactions Suzuki_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B R1-X C R1-Pd(II)L2-X B->C D Transmetalation C->D [R2-B(OR)3]- E R1-Pd(II)L2-R2 D->E F Reductive Elimination E->F F->A G R1-R2 (Product) F->G Base Base + R2-B(OR)2 -> [R2-B(OR)3]- Experimental_Workflow reagents 1. Add solid reagents to flask (Aryl bromide, Boronic acid, Catalyst, Base) inert 2. Establish inert atmosphere (Evacuate and backfill with Ar/N2) reagents->inert solvent 3. Add degassed solvent(s) inert->solvent reaction 4. Heat and stir reaction mixture solvent->reaction monitor 5. Monitor reaction progress (TLC, LC-MS) reaction->monitor workup 6. Reaction work-up (Quench, Extract, Dry) monitor->workup purify 7. Purify product (Column Chromatography) workup->purify

References

Navigating Side Reactions in Buchwald-Hartwig Amination of Methoxy-Substituted Aryl Bromides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Buchwald-Hartwig amination stands as a powerful tool for forging carbon-nitrogen bonds. However, when working with methoxy-substituted aryl bromides, the reaction's efficiency can be hampered by the formation of unwanted side products. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address specific challenges encountered during these critical transformations.

The electron-donating nature of the methoxy group in substrates like bromoanisole can influence the delicate balance of the palladium-catalyzed cycle, often leading to the formation of undesired byproducts. Understanding the mechanisms behind these side reactions is paramount to developing robust and high-yielding amination protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when performing a Buchwald-Hartwig amination on a methoxy-substituted aryl bromide?

A1: The most prevalent side product is the hydrodehalogenation of the aryl bromide, resulting in the formation of an arene (e.g., anisole from bromoanisole). This occurs when the palladium-hydride species, which can form during the catalytic cycle, reductively cleaves the carbon-bromine bond of the starting material instead of participating in the desired C-N bond formation.

Q2: What is the primary mechanism leading to hydrodehalogenation?

A2: Hydrodehalogenation typically proceeds via β-hydride elimination from a palladium-amido intermediate. This step competes with the desired reductive elimination that forms the arylamine product. The presence of electron-donating groups, such as methoxy, on the aryl ring can influence the electronic properties of the palladium center and affect the relative rates of these two competing pathways.

Q3: Can the methoxy group itself react under Buchwald-Hartwig conditions, for instance, through ether cleavage?

A3: While palladium-catalyzed ether cleavage is a known transformation, it is not a commonly reported side reaction under standard Buchwald-Hartwig amination conditions. The C-O bond of the methoxy group is generally stable. However, at elevated temperatures or with particularly harsh bases, demethylation to the corresponding phenol could be a minor possibility, though it is not considered a primary concern.

Q4: How does the choice of ligand impact the formation of side products?

A4: The ligand plays a critical role in mitigating side reactions. Sterically bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos, BrettPhos), are highly effective. These ligands promote the desired reductive elimination step and sterically hinder the approach of the palladium-hydride species to the aryl bromide, thus suppressing hydrodehalogenation.

Q5: What is the role of the base in controlling side product formation?

A5: The choice of base is crucial. A base that is too strong or too weak can lead to incomplete reaction or the promotion of side reactions. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base's role is to deprotonate the amine, forming the palladium-amido complex. An inappropriate base can affect the concentration and reactivity of various species in the catalytic cycle, potentially favoring the hydrodehalogenation pathway.

Troubleshooting Guide

Low yield or the presence of significant side products in the Buchwald-Hartwig amination of methoxy-substituted aryl bromides can often be traced back to a few key experimental parameters. The following guide provides a systematic approach to troubleshooting these issues.

Issue 1: Significant Formation of the Hydrodehalogenated Side Product (e.g., Anisole)

This is the most common issue. If you observe a significant amount of the arene corresponding to your starting aryl bromide, consider the following solutions:

Parameter Potential Cause Recommended Solution
Ligand The ligand is not sufficiently bulky or electron-rich to promote reductive elimination over β-hydride elimination.Switch to a more sterically demanding biarylphosphine ligand. Good starting points include XPhos , RuPhos , or BrettPhos . For particularly challenging substrates, consider generation 3 (G3) or generation 4 (G4) Buchwald precatalysts which can offer enhanced activity and stability.
Base The base may not be optimal for the specific substrate and amine combination, leading to the formation of palladium-hydride species.If using a weaker base like K₃PO₄ or Cs₂CO₃, consider switching to a stronger, non-nucleophilic base such as NaOtBu or LHMDS . Ensure the base is fresh and anhydrous.
Temperature High reaction temperatures can sometimes favor decomposition pathways that lead to hydrodehalogenation.Attempt the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.
Solvent The solvent can influence the solubility of the catalytic species and the base, affecting reaction rates.Toluene and dioxane are standard solvents. If solubility is an issue, THF can be considered. Ensure the solvent is anhydrous.
Issue 2: Low or No Conversion of Starting Material

If your starting aryl bromide is largely unreacted, the catalytic cycle may not be operating efficiently.

Parameter Potential Cause Recommended Solution
Catalyst Activity The palladium precatalyst may not have been properly activated to the active Pd(0) species. Impurities in reagents or solvents can also poison the catalyst.Ensure all reagents and solvents are of high purity and anhydrous. Use freshly opened or properly stored ligands and bases. Consider using a pre-activated Pd(0) source or a precatalyst designed for easy activation.
Ligand Choice The ligand may not be suitable for the electron-rich methoxy-substituted aryl bromide.For electron-rich aryl bromides, highly electron-rich and bulky ligands are often required to facilitate the oxidative addition step. Experiment with different classes of Buchwald ligands.
Base Strength The base may be too weak to efficiently deprotonate the amine, stalling the catalytic cycle.Switch to a stronger base like NaOtBu or LHMDS .
Reaction Time/Temp The reaction may be sluggish due to the electron-rich nature of the substrate.Increase the reaction time and/or temperature cautiously, while monitoring for the formation of side products.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the key steps in the Buchwald-Hartwig amination and the formation of the hydrodehalogenation side product.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L ArPd(II)(Br)L ArPd(II)(Br)L Pd(0)L->ArPd(II)(Br)L Oxidative Addition (Ar-Br) ArPd(II)(NHR'R'')L ArPd(II)(NHR'R'')L ArPd(II)(Br)L->ArPd(II)(NHR'R'')L Amine Coordination & Deprotonation (+ HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' ArPd(II)(NHR'R'')L->Ar-NR'R'' Reductive Elimination (Desired Pathway) Pd-H Species Pd-H Species ArPd(II)(NHR'R'')L->Pd-H Species β-Hydride Elimination (Side Reaction) Ar-NR'R''->Pd(0)L Catalyst Regeneration Hydrodehalogenated Arene (Ar-H) Hydrodehalogenated Arene (Ar-H) Pd-H Species->Hydrodehalogenated Arene (Ar-H) Reaction with Ar-Br Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd₂(dba)₃, XPhos, NaOtBu to Schlenk Tube B Evacuate & Backfill (3x) A->B C Add Toluene, 4-Bromoanisole, Aniline B->C D Heat to 100 °C with Stirring C->D E Monitor by TLC/LC-MS D->E F Cool, Dilute, Filter E->F Reaction Complete G Aqueous Wash & Dry F->G H Concentrate G->H I Column Chromatography H->I J Pure Product I->J

improving yield of Sonogashira coupling with sterically hindered aryl halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Sonogashira Coupling Reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for improving the yield of Sonogashira couplings, particularly with challenging sterically hindered aryl halides.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction failing or giving low yields with a sterically hindered aryl halide? A1: Steric hindrance around the reaction center on the aryl halide can significantly impede the oxidative addition step, which is often the rate-limiting step in the palladium catalytic cycle.[1] This bulkiness makes it difficult for the palladium catalyst to access and react with the carbon-halide bond, leading to slow or incomplete reactions.[1] Additionally, bulky substrates can disfavor the formation of the necessary transition states for the coupling to proceed efficiently.[1]

Q2: What is the role of the copper co-catalyst, and is it always necessary? A2: In the traditional Sonogashira reaction, a copper(I) salt, such as CuI, acts as a co-catalyst.[2][3] It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][2] This process increases the reaction rate, allowing for milder conditions.[2] However, the presence of copper can lead to the undesirable side reaction of alkyne homocoupling, known as Glaser coupling.[1][4] To avoid this, copper-free Sonogashira protocols have been developed and are often preferred, especially when dealing with substrates prone to homocoupling or when copper contamination is a concern.[1][5]

Q3: How does the choice of ligand on the palladium catalyst impact the reaction with bulky substrates? A3: The ligand plays a crucial role in stabilizing and activating the palladium catalyst. For sterically hindered aryl halides, using electron-rich and sterically bulky phosphine ligands can significantly improve reaction rates.[6][7] These ligands promote the rate-limiting oxidative addition step and can help prevent catalyst decomposition.[6][7] The steric bulk of the phosphine ligand and the substrates are interrelated; for very bulky substrates, ligands with slightly smaller, yet still significant, steric demand may yield the best results.[8] N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for challenging Sonogashira couplings.[2][9]

Q4: What is the general reactivity trend for aryl halides in the Sonogashira coupling? A4: The reactivity of the aryl halide is highly dependent on the leaving group. The general trend for reactivity is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[2][9] Couplings involving aryl iodides can often proceed at room temperature, whereas aryl bromides typically require heating.[2] Aryl chlorides are the most challenging and often require specialized, highly active catalyst systems and higher temperatures.[10][11]

Q5: Can the reaction be performed under aerobic conditions? A5: Traditionally, Sonogashira reactions require anaerobic (oxygen-free) conditions because oxygen promotes the unwanted homocoupling of the alkyne (Glaser coupling) and can lead to the oxidation and deactivation of the palladium(0) catalyst and phosphine ligands.[2][6] Therefore, degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) is critical for success.[6] However, recent advancements have led to the development of air-stable catalyst systems that can be performed under ambient conditions.[2]

Troubleshooting Guide

This section addresses common issues encountered during the Sonogashira coupling of sterically hindered substrates.

Problem 1: No reaction or very low conversion of the aryl halide.

Potential Cause Recommended Solution
Inactive Catalyst The active Pd(0) species may not be forming correctly or has decomposed. Use a fresh source of palladium catalyst. Consider using more robust, air-stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ or specialized precatalysts (e.g., Pd-XPhos-G3), which are reduced in situ.[1][2][12] Ensure phosphine ligands have not been oxidized.
Inappropriate Ligand The ligand may not be suitable for the sterically demanding substrate. Switch to more electron-rich and sterically bulky phosphine ligands such as P(t-Bu)₃, or those with large cone angles.[6][8] Alternatively, N-Heterocyclic Carbene (NHC) ligands are highly effective for coupling hindered substrates.[2][9]
Poor Solvent Choice The solvent must effectively dissolve all reactants, catalysts, and intermediates.[13] While amines like triethylamine can sometimes serve as both base and solvent, co-solvents like THF, toluene, or dioxane are common.[6][14] Be aware that coordinating solvents like DMF can sometimes slow the reaction by competing for coordination sites on the palladium catalyst.[13][14] For some sterically hindered systems, nonpolar solvents like toluene may improve selectivity.[13]
Incorrect Base or Insufficient Amount The base is required to deprotonate the terminal alkyne.[6] Ensure the base (e.g., triethylamine, diisopropylamine, Cs₂CO₃) is anhydrous and used in sufficient excess (typically 2-4 equivalents).[1][6] For particularly challenging couplings, a stronger base might be necessary.
Reaction Temperature is Too Low While aryl iodides can react at room temperature, sterically hindered aryl bromides and chlorides often require elevated temperatures to facilitate the oxidative addition step.[2][14] Consider increasing the temperature, potentially to 80-100 °C or higher, using a sealed reaction vessel if necessary.[14][15]
Presence of Oxygen The reaction system was not properly degassed. Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw or sparging with argon/nitrogen) and the reaction is run under a strictly inert atmosphere.[6]

Problem 2: Significant formation of alkyne homocoupling product (Glaser coupling).

Potential Cause Recommended Solution
High Copper(I) Co-catalyst Loading The undesired homocoupling is primarily mediated by the copper co-catalyst in the presence of oxygen.[1] Reduce the loading of the Cu(I) co-catalyst.
Slow Cross-Coupling If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling reaction can become dominant.[1] Address the slow cross-coupling using the steps outlined in Problem 1.
Inherent Reactivity / Oxygen Contamination Some terminal alkynes are particularly prone to homocoupling, and trace oxygen can greatly accelerate this side reaction. The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1] Ensure the system is rigorously free of oxygen.

Data Presentation

Table 1: Catalyst & Ligand Selection for Hindered Substrates

Catalyst/PrecatalystLigand TypeRecommended ForKey Advantages
Pd(PPh₃)₄TriphenylphosphineLess hindered aryl iodides/bromides.Standard, readily available Pd(0) source.[2]
PdCl₂(PPh₃)₂TriphenylphosphineGeneral use, more air-stable than Pd(0) sources.Common Pd(II) precatalyst.[2][6]
Pd₂(dba)₃ / Pd(OAc)₂(No intrinsic ligand)Used with custom ligands.Versatile Pd(0) or Pd(II) sources for generating the active catalyst in situ with a chosen ligand.[7][13]
Not ApplicableBulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, XPhos)Sterically hindered aryl bromides and chlorides.Accelerates oxidative addition; stabilizes the catalyst.[6][8][12]
Not ApplicableN-Heterocyclic Carbenes (NHCs)Very challenging/hindered aryl chlorides and bromides.Strong σ-donors, form very stable and active catalysts.[2][9]

Table 2: Reaction Condition Optimization for Hindered Couplings

ParameterOptionsImpact on Hindered Couplings
Solvent Amine (e.g., Et₃N, DIPA), THF, Toluene, Dioxane, DMFChoice is critical for solubility and reactivity.[13] Nonpolar solvents can minimize steric hindrance.[13] DMF can sometimes inhibit the reaction.[13][14]
Base Organic Amines (Et₃N, DIPA), Inorganic (K₂CO₃, Cs₂CO₃)Must be strong enough to deprotonate the alkyne and non-nucleophilic.[2] Cs₂CO₃ is a strong base often used in challenging couplings.[4]
Temperature Room Temp to >100 °CHigher temperatures are often required for less reactive halides (bromides, chlorides) and sterically hindered substrates to overcome the activation barrier for oxidative addition.[14][15]
Co-catalyst CuI, None (Copper-Free)CuI accelerates the reaction but causes homocoupling.[2] Copper-free protocols are highly recommended for substrates prone to homocoupling.[1][5]

Detailed Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide using a Palladium Precatalyst

This protocol is adapted from modern copper-free methodologies suitable for challenging substrates.

Materials:

  • Sterically hindered aryl bromide (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd-XPhos-G3, 2-5 mol%)

  • Strong, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar and stir plate with heating

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the sterically hindered aryl bromide (1.0 equiv), the palladium precatalyst (e.g., 2.5 mol%), the base (2.0 equiv), and a magnetic stir bar.[1]

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times to ensure an anaerobic environment. Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne (1.2 equiv).[1]

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low-Yield Sonogashira Coupling Start Reaction Failed (Low Yield / No Product) Check_Inert Is the system fully inert/degassed? Start->Check_Inert Inert_No No Check_Inert->Inert_No No Catalyst_Yes Yes Check_Inert->Catalyst_Yes Yes Inert_Yes Yes Fix_Inert Solution: Degas solvents (e.g., freeze-pump-thaw) and use Ar/N₂ atmosphere. Inert_No->Fix_Inert Fix_Inert->Start Check_Catalyst Is the catalyst system appropriate and active? Catalyst_No No Check_Catalyst->Catalyst_No No Conditions_Yes Yes Check_Catalyst->Conditions_Yes Yes Catalyst_Yes->Check_Catalyst Fix_Catalyst Solution: Use fresh catalyst. For hindered substrates, switch to bulky, e⁻-rich ligands (e.g., XPhos) or an NHC-Pd complex. Catalyst_No->Fix_Catalyst Fix_Catalyst->Start Check_Conditions Are the reaction conditions (base, solvent, temp) optimal? Conditions_No No Check_Conditions->Conditions_No No Check_Homocoupling Is Glaser homocoupling the major side product? Check_Conditions->Check_Homocoupling Yes Conditions_Yes->Check_Conditions Fix_Conditions Solution: Use dry, excess base (e.g., Cs₂CO₃). Ensure solvent dissolves all reagents. Increase temperature for Ar-Br/Cl. Conditions_No->Fix_Conditions Fix_Conditions->Start Homocoupling_Yes Yes Check_Homocoupling->Homocoupling_Yes Yes Success Reaction Optimized Check_Homocoupling->Success No Fix_Homocoupling Solution: Switch to a copper-free protocol. Ensure rigorous O₂ exclusion. Homocoupling_Yes->Fix_Homocoupling Homocoupling_No No Fix_Homocoupling->Start

Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle (Copper Co-catalyzed) cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OA->PdII_Aryl Rate-limiting step, hindered by bulky 'Ar' Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both L₂Pd(II)(Ar)(C≡CR) Transmetalation->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Ar-C≡CR (Product) CuX Cu(I)X Alkyne H-C≡CR Cu_Acetylide Cu(I)-C≡CR (Copper Acetylide) Alkyne->Cu_Acetylide CuX, Base Base Base Cu_Acetylide->Transmetalation Enters Pd Cycle

References

Technical Support Center: Purification of Cross-Coupling Products from Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cross-coupling products derived from Methyl 2-bromo-6-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in cross-coupling reactions with this compound?

A1: The most common impurities include unreacted starting materials (this compound and the coupling partner), homocoupling byproducts of the coupling partner (e.g., biaryls from boronic acids in Suzuki reactions), and residual palladium catalyst. Dehalogenation of the starting material, leading to the formation of methyl 2-methoxybenzoate, can also occur as a side reaction.

Q2: What is the first step I should take to purify my crude reaction mixture?

A2: A standard aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts, such as the base used in the reaction, and water-soluble impurities. Typically, this involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing with water or brine.

Q3: How can I effectively remove the residual palladium catalyst from my product?

A3: For pharmaceutical applications, removing trace palladium is critical.[1] Several methods can be employed:

  • Filtration: Passing the crude product solution through a pad of celite can remove heterogeneous palladium catalysts.

  • Palladium Scavengers: For homogeneous catalysts, specialized silica-based scavengers with functional groups like thiourea or thiol can be very effective at reducing palladium levels to <1 ppm without significant product loss.[2][3]

  • Activated Carbon: Treatment with activated carbon can also reduce palladium levels, though it may sometimes lead to product loss through adsorption.

  • Aqueous Washes: In some cases, washing with an aqueous solution of sodium bisulfite can help in removing residual palladium by forming an insoluble complex.[1]

Q4: My desired product and a homocoupling byproduct have very similar polarities. How can I separate them?

A4: Separating compounds with similar polarities is a common challenge. Meticulous flash column chromatography with a shallow solvent gradient is often effective. It is crucial to first screen various solvent systems using Thin-Layer Chromatography (TLC) to find the optimal separation conditions. For solid products, recrystallization can be a highly effective alternative, provided a suitable solvent system is identified that can differentiate between the solubilities of the product and the byproduct.

Q5: My product is an oil and will not crystallize. What are my purification options?

A5: If your product is an oil, purification by flash column chromatography is the most appropriate method. The presence of impurities can often inhibit crystallization. Therefore, thorough purification by chromatography may sometimes yield a product that can then be crystallized. If the product is intrinsically an oil at room temperature, chromatography is the primary method for obtaining high purity.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of product during aqueous work-up.The product has some water solubility.- Use a more non-polar extraction solvent. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. - Minimize the volume of aqueous washes.
Product is lost during column chromatography.The product is either too polar (streaking on the column) or too non-polar (eluting with the solvent front).- Adjust the polarity of the eluent system based on TLC analysis. - For very polar compounds, consider using a different stationary phase like alumina. - For very non-polar compounds, ensure a sufficiently non-polar starting eluent.
Low recovery after recrystallization.The product is too soluble in the chosen solvent, even at low temperatures.- Choose a solvent in which the product has lower solubility. - Use a solvent/anti-solvent system. Dissolve the product in a good solvent and add an anti-solvent dropwise until turbidity is observed, then heat to redissolve and cool slowly. - Reduce the amount of solvent used for recrystallization to the minimum required to dissolve the product at elevated temperature.
Issue 2: Persistent Impurities After Purification
Symptom Possible Cause Suggested Solution
Unreacted this compound remains.Incomplete reaction or similar polarity to the product.- Optimize reaction conditions to drive the reaction to completion. - Carefully optimize the solvent system for column chromatography to improve separation. A shallow gradient is often necessary.
Homocoupling byproduct co-elutes with the product.The byproduct and product have very similar structures and polarities.- Employ a high-performance stationary phase for chromatography (e.g., smaller particle size silica). - Explore different solvent systems for chromatography, including those with different selectivities (e.g., toluene- or dichloromethane-based systems). - Attempt recrystallization from various solvents.[4]
Product is contaminated with a dark color.Residual palladium catalyst (palladium black).- Filter the crude product through celite before concentration. - Treat the product solution with a palladium scavenger. - Sometimes, recrystallization can effectively remove finely dispersed palladium.

Data Presentation

The choice of purification method can significantly impact the final yield and purity of the cross-coupling product. Below is a comparative table summarizing typical outcomes for the purification of biaryl esters, which are structurally similar to the expected products from this compound.

Purification Method Typical Recovery Yield Achievable Purity Key Considerations
Recrystallization ~80-90%>98%Highly dependent on finding a suitable solvent system; very effective for removing small amounts of impurities with different solubility profiles.
Flash Column Chromatography >85%>98%Versatile for a wide range of products, including oils; allows for the separation of components with different polarities.[5]

Experimental Protocols

Protocol 1: General Work-up Procedure
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Wash the organic layer sequentially with water and then brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for biaryl esters is a mixture of hexanes and ethyl acetate.[5] Adjust the ratio to achieve a retention factor (Rf) of 0.25-0.35 for the desired product.[5]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent and pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder (dry loading). Carefully add this to the top of the packed column.

  • Elution: Start the elution with the least polar solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot.[6] For biaryl esters, common solvents to screen include ethanol, isopropanol, or mixtures like hexanes/ethyl acetate.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to fully dissolve it.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_reaction Cross-Coupling Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis reaction This compound + Coupling Partner workup Dilute with Organic Solvent Wash with Water/Brine Dry and Concentrate reaction->workup Crude Product chromatography Flash Column Chromatography workup->chromatography Purify Oily or Complex Mixtures recrystallization Recrystallization workup->recrystallization Purify Solid Product analysis Purity and Identity Confirmation (NMR, MS, etc.) chromatography->analysis recrystallization->analysis

Caption: General experimental workflow for the purification of cross-coupling products.

troubleshooting_purification cluster_purity_check Purity Assessment cluster_pure Pure Product cluster_impure Impure Product cluster_solutions Purification Strategy start Crude Product After Work-up purity_check Analyze by TLC/NMR start->purity_check pure Pure Product purity_check->pure Purity >98% impurity_id Identify Impurities purity_check->impurity_id Purity <98% chromatography Optimize Column Chromatography (Shallow Gradient) impurity_id->chromatography Polar Impurities or Similar Polarity Byproducts recrystallize Screen for Recrystallization Solvents impurity_id->recrystallize Solid Product with Minor Impurities scavenger Use Palladium Scavenger impurity_id->scavenger Residual Palladium

Caption: Troubleshooting decision tree for the purification of cross-coupling products.

References

Technical Support Center: Optimizing Suzuki Coupling of Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling of Methyl 2-bromo-6-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes?

A1: Low yields in the Suzuki coupling of sterically hindered substrates like this compound are often due to several factors. The steric bulk from the ortho-methoxy and ester groups can impede both the initial oxidative addition of the palladium catalyst to the carbon-bromine bond and the final reductive elimination step to form the desired carbon-carbon bond.[1] Catalyst decomposition at the higher temperatures often required for these challenging couplings can also be a significant factor.[1] Additionally, competing side reactions such as protodeboronation of the boronic acid/ester and homocoupling of the coupling partners can consume starting materials and reduce the yield of the desired product.[1]

Q2: I'm observing significant formation of byproducts. What are they and how can I minimize them?

A2: The most common byproducts in Suzuki coupling reactions are from protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid/ester, which is then replaced by a hydrogen atom.[1][2] This side reaction is often promoted by harsh reaction conditions and the presence of excess water. To minimize it, you can use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] Using more stable boronic esters, such as pinacol esters, can also help prevent this unwanted reaction.[2]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid partner. This is often caused by the presence of oxygen in the reaction mixture.[3] To minimize homocoupling, it is crucial to thoroughly degas all solvents and the reaction mixture and to maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.[3][4]

Q3: How do I choose the optimal catalyst system (catalyst and ligand) for this sterically hindered substrate?

A3: For sterically hindered substrates like this compound, the choice of catalyst and ligand is critical. Electron-rich and bulky phosphine ligands are often necessary to facilitate the rate-determining oxidative addition step.[2] Catalyst systems like Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos) are often effective.[2] The use of pre-catalysts can also be beneficial. It is recommended to screen a variety of catalyst/ligand combinations to find the optimal system for your specific coupling partners.

Q4: Can I run the Suzuki coupling of this compound under air?

A4: It is strongly advised against running this reaction open to the air. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[3] For reproducible and high-yielding results, the reaction should be carried out under an inert atmosphere, such as nitrogen or argon.[3][4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion of Starting Material 1. Inactive Catalyst- Use a fresh source of palladium catalyst.- Ensure proper storage and handling of the catalyst.- Consider using a more active pre-catalyst.
2. Suboptimal Ligand- For sterically hindered substrates, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or other Buchwald-type ligands).[2]
3. Inappropriate Base- The strength of the base is crucial. Screen different bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[1]
4. Insufficient Reaction Temperature- Gradually increase the reaction temperature in 10-15 °C increments. Be aware that higher temperatures can also lead to catalyst decomposition.[4]
Formation of Palladium Black 1. Catalyst Decomposition- This indicates the formation of inactive palladium (0).- Increase the ligand-to-palladium ratio to better stabilize the catalytic species.[2]- Use a more robust, sterically hindered ligand.[2]- Lower the reaction temperature if possible.[2]
Significant Protodeboronation 1. Presence of Excess Water or Protic Solvents- Use anhydrous solvents and dry glassware.- Consider using a boronic ester (e.g., pinacol ester) which is more stable than the corresponding boronic acid.[2]
2. Base is too Strong or Reaction Temperature too High- Use a milder base (e.g., K₂CO₃).[1]- Attempt the reaction at a lower temperature.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen- Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[3]- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3][4]

Data Presentation

Table 1: Effect of Palladium Catalyst Loading on Reaction Yield

EntryCatalystLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂SPhos0.5K₃PO₄Toluene/H₂O10045
2Pd(OAc)₂SPhos1.0K₃PO₄Toluene/H₂O10078
3Pd(OAc)₂SPhos2.0K₃PO₄Toluene/H₂O10092
4Pd(OAc)₂SPhos5.0K₃PO₄Toluene/H₂O10091

Note: The data presented in this table is representative and serves as a guideline. Optimal conditions should be determined experimentally.

Table 2: Screening of Different Ligands and Bases

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2 equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10035
2Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O10085
3Pd(OAc)₂XPhosK₂CO₃Dioxane/H₂O10088
4Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10093
5Pd(OAc)₂SPhosCs₂CO₃Dioxane/H₂O10091

Note: This table provides a comparative look at how ligand and base selection can impact the yield for this specific Suzuki coupling.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and finely powdered potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (nitrogen or argon) three times to establish an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane to water.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualization

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Analysis prep1 Combine Reactants: - this compound - Boronic Acid/Ester - Base (e.g., K₃PO₄) prep2 Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) prep1->prep2 prep3 Add Degassed Solvent (e.g., Dioxane/H₂O) prep2->prep3 prep4 Establish Inert Atmosphere (N₂ or Ar Purge) prep3->prep4 react1 Heat to Reaction Temp. (e.g., 100 °C) prep4->react1 react2 Monitor Progress (TLC, LC-MS) react1->react2 workup1 Quench Reaction react2->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 analysis1 Characterize Product (NMR, MS) workup4->analysis1

Caption: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Tree start Low Yield or No Reaction check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_byproducts Analyze Byproducts start->check_byproducts catalyst_inactive Is Catalyst/Ligand Active? check_catalyst->catalyst_inactive conditions_optimal Are Conditions Optimal? check_conditions->conditions_optimal byproduct_type Predominant Byproduct? check_byproducts->byproduct_type catalyst_solution Use fresh catalyst. Screen bulky ligands (e.g., SPhos, XPhos). catalyst_inactive->catalyst_solution No conditions_solution Screen bases (K₃PO₄, Cs₂CO₃). Increase temperature incrementally. Ensure inert atmosphere. conditions_optimal->conditions_solution No homocoupling_solution Improve degassing. Maintain inert atmosphere. byproduct_type->homocoupling_solution Homocoupling protodeboronation_solution Use anhydrous solvents. Use milder base. Use boronic ester. byproduct_type->protodeboronation_solution Protodeboronation

Caption: Decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Preventing Homocoupling in Reactions with Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions involving Methyl 2-bromo-6-methoxybenzoate. Our aim is to equip researchers with the knowledge to optimize reaction conditions, maximize the yield of the desired cross-coupled product, and streamline purification processes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a significant issue with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of the same starting material react with each other. In the context of reactions with this compound, this can manifest in two primary ways:

  • Aryl Halide Homocoupling: Two molecules of this compound couple to form a symmetrical biaryl, dimethyl 2,2'-dimethoxy-6,6'-biphenyldicarboxylate.

  • Coupling Partner Homocoupling: In reactions like Suzuki-Miyaura or Sonogashira, the boronic acid or terminal alkyne partner can couple with itself, leading to byproducts that consume the reagent and complicate purification.

This is a particular challenge with this compound due to the steric hindrance from the ortho-methoxy and ester groups, which can slow down the desired cross-coupling reaction, providing more opportunity for homocoupling to occur.

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The main culprits for homocoupling are generally:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of coupling partners, particularly boronic acids in Suzuki-Miyaura reactions and terminal alkynes in Sonogashira couplings (Glaser coupling).[1][2]

  • Palladium(II) Species: The presence of Pd(II) species, either from an incompletely reduced precatalyst (like Pd(OAc)₂) or from the oxidation of the active Pd(0) catalyst, can promote the homocoupling of organoboron reagents.

  • High Catalyst Concentration or Temperature: In some cases, elevated temperatures or high catalyst loadings can increase the rate of homocoupling side reactions.

Q3: How does the choice of cross-coupling reaction affect the likelihood of homocoupling?

A3: The type of cross-coupling reaction significantly influences the propensity for homocoupling:

  • Suzuki-Miyaura Coupling: Prone to boronic acid homocoupling, especially in the presence of oxygen.

  • Sonogashira Coupling: Susceptible to the homocoupling of terminal alkynes (Glaser coupling), which is catalyzed by the copper(I) co-catalyst and promoted by oxygen.[2]

  • Buchwald-Hartwig Amination: While less prone to homocoupling of the aryl halide, side reactions like hydrodehalogenation can be an issue.

  • Ullmann Reaction: This reaction inherently involves the homocoupling of aryl halides using copper at high temperatures and is generally less selective for cross-coupling compared to palladium-catalyzed methods.[3] Modern variations aim to improve selectivity but harsh conditions can still lead to homocoupling.[4]

Troubleshooting Guides

Issue 1: Significant Homocoupling of this compound in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a significant amount of dimethyl 2,2'-dimethoxy-6,6'-biphenyldicarboxylate.

  • Low yield of the desired biaryl product.

  • Consumption of the starting aryl bromide without corresponding product formation.

Root Causes & Solutions:

Potential Cause Recommended Solution Rationale
Slow Oxidative Addition Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands accelerate the rate-limiting oxidative addition of the sterically hindered aryl bromide to the Pd(0) center, outcompeting the homocoupling pathway.
Presence of Oxygen Rigorously degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for an extended period or using freeze-pump-thaw cycles).Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling of the boronic acid.[1]
Use of Pd(II) Precatalyst Use a Pd(0) precatalyst like Pd₂(dba)₃ or ensure complete in-situ reduction of Pd(II) precatalysts by the phosphine ligand.Pd(II) species can directly catalyze the homocoupling of boronic acids.
Inappropriate Base Use a weaker base like K₂CO₃ or K₃PO₄.Strong bases can sometimes promote side reactions. The choice of base is critical for the transmetalation step and should be optimized.[5]
Issue 2: Formation of Alkyne Homocoupling (Glaser) Product in Sonogashira Coupling

Symptoms:

  • Presence of a symmetrical diyne byproduct.

  • Low yield of the desired alkynylated product.

  • Formation of colored precipitates (copper acetylides).

Root Causes & Solutions:

Potential Cause Recommended Solution Rationale
Oxygen in the Reaction Ensure strictly anaerobic conditions by thoroughly degassing all reagents and maintaining a positive pressure of an inert gas.Oxygen is a key promoter of the oxidative dimerization of copper acetylides, which leads to the Glaser homocoupling product.[2]
High Copper(I) Concentration Reduce the loading of the copper(I) co-catalyst (e.g., CuI) to the minimum effective amount (typically 1-5 mol%).While catalytic amounts of Cu(I) are often necessary, higher concentrations can accelerate the rate of homocoupling.
Slow Cross-Coupling Rate Use a more active palladium catalyst/ligand system to accelerate the desired cross-coupling. Consider a copper-free Sonogashira protocol.If the desired reaction is sluggish, the terminal alkyne has more time to undergo homocoupling. Eliminating the copper co-catalyst removes the primary pathway for Glaser coupling.[6]
Slow Addition of Alkyne Add the terminal alkyne slowly to the reaction mixture via a syringe pump.This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.

Data Presentation: Comparison of Reaction Conditions to Minimize Homocoupling

The following tables provide a comparative overview of reaction parameters and their impact on minimizing homocoupling. While specific quantitative data for this compound is limited in the literature, the following tables are based on established principles for structurally similar, sterically hindered aryl bromides.

Table 1: Ligand Effect on Suzuki-Miyaura Coupling

LigandCatalyst PrecursorBaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O100Low to ModerateSignificant
SPhosPd₂(dba)₃K₃PO₄Dioxane100HighMinimal
XPhosPd(OAc)₂Cs₂CO₃2-MeTHF80HighMinimal

Table 2: Effect of Atmosphere and Copper Catalyst in Sonogashira Coupling

AtmosphereCopper CatalystPalladium CatalystBaseSolventDesired Product Yield (%)Alkyne Homocoupling (%)
AirCuI (5 mol%)Pd(PPh₃)₂Cl₂Et₃NTHFLowHigh
ArgonCuI (2 mol%)Pd(PPh₃)₂Cl₂Et₃NTHFModerate to HighModerate
ArgonNonePd(PPh₃)₄PiperidineTolueneHighMinimal

Experimental Protocols

Detailed Methodology for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to suppress homocoupling.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.

  • Seal the flask with a septum, and then evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Homocoupling in Suzuki-Miyaura Coupling

G Troubleshooting Homocoupling in Suzuki-Miyaura Coupling start Significant Homocoupling Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas Rigorously degas solvents and reagents check_atmosphere->degas No check_catalyst What is the palladium source? check_atmosphere->check_catalyst Yes degas->check_catalyst pd0_source Switch to a Pd(0) precatalyst (e.g., Pd2(dba)3) check_catalyst->pd0_source Pd(II) check_ligand Is an appropriate ligand being used? check_catalyst->check_ligand Pd(0) pd0_source->check_ligand bulky_ligand Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) check_ligand->bulky_ligand No check_base Is the base appropriate? check_ligand->check_base Yes bulky_ligand->check_base weaker_base Screen weaker bases (e.g., K2CO3, K3PO4) check_base->weaker_base No success Homocoupling Minimized check_base->success Yes weaker_base->success

Caption: A decision-making workflow for troubleshooting homocoupling in Suzuki-Miyaura reactions.

Competing Reaction Pathways: Cross-Coupling vs. Homocoupling

G Competing Pathways in Suzuki-Miyaura Coupling cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Homocoupling Pathway ArX This compound oxidative_addition Oxidative Addition ArX->oxidative_addition Ar_BOH2 Arylboronic Acid transmetalation Transmetalation Ar_BOH2->transmetalation Pd0 Pd(0)L_n Pd0->oxidative_addition Ar_Pd_X Ar-Pd(II)-X oxidative_addition->Ar_Pd_X Ar_Pd_X->transmetalation Ar_Pd_Ar_prime Ar-Pd(II)-Ar' transmetalation->Ar_Pd_Ar_prime reductive_elimination Reductive Elimination Ar_Pd_Ar_prime->reductive_elimination reductive_elimination->Pd0 Regenerates Catalyst cross_product Desired Product (Ar-Ar') reductive_elimination->cross_product Ar_BOH2_homo Arylboronic Acid (2 equiv.) homocoupling_reaction Homocoupling Ar_BOH2_homo->homocoupling_reaction Pd_II_O2 Pd(II) / O2 Pd_II_O2->homocoupling_reaction homo_product Homocoupling Byproduct (Ar'-Ar') homocoupling_reaction->homo_product

Caption: Diagram illustrating the desired cross-coupling pathway versus the undesired homocoupling side reaction.

References

Technical Support Center: Cross-Coupling Reactions with Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address the challenges associated with the low reactivity of Methyl 2-bromo-6-methoxybenzoate in cross-coupling reactions and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in cross-coupling reactions?

A1: The low reactivity of this compound stems from a combination of steric and electronic factors. The presence of two ortho-substituents, the bromo and methoxy groups, creates significant steric hindrance around the palladium catalyst's reaction site. This hindrance can impede the crucial oxidative addition step of the catalytic cycle. Additionally, the electron-donating nature of the methoxy group increases the electron density at the carbon bearing the bromine atom, which can slow down the rate of oxidative addition.

Q2: What are the most common issues encountered when using this substrate?

A2: Researchers commonly face the following problems:

  • Low to no conversion: The starting material is recovered largely unreacted.

  • Poor product yield: The desired coupled product is formed in unsatisfactory amounts.

  • Side reactions: Formation of byproducts such as hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the coupling partner.

  • Catalyst decomposition: The palladium catalyst may decompose, often indicated by the formation of palladium black.

Q3: Which cross-coupling reactions are most suitable for this substrate?

A3: While challenging, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions can be successfully performed with this compound by carefully selecting the reaction conditions. The key is to employ highly active catalyst systems that can overcome the steric and electronic hurdles.

Q4: What is the general strategy to improve the success of these reactions?

A4: The general approach involves using bulky, electron-rich phosphine ligands, highly active palladium precatalysts, appropriate bases and solvents, and optimizing the reaction temperature and time. These components work together to facilitate the key steps in the catalytic cycle, particularly the oxidative addition and reductive elimination.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted this compound.

  • Minimal or no formation of the desired biaryl product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inactive Catalyst System Switch to a more active palladium precatalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3). These readily form the active Pd(0) species.
Inappropriate Ligand Use bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos. These ligands are designed for sterically hindered substrates.
Ineffective Base Use a strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Suboptimal Solvent Use anhydrous, degassed polar aprotic solvents like dioxane, toluene, or THF. A co-solvent of water (e.g., 10:1 dioxane/water) can sometimes be beneficial.
Low Reaction Temperature Increase the reaction temperature, typically in the range of 80-120 °C.
Issue 2: Poor Yield in Buchwald-Hartwig Amination

Symptoms:

  • Formation of the desired amine product is observed, but the yield is low.

  • Significant amounts of starting material remain.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Ligand Inefficiency Employ bulky dialkylbiaryl phosphine ligands like BrettPhos or RuPhos, which are known to be effective for challenging amination reactions.[1]
Base Incompatibility A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required.
Catalyst Inhibition Ensure a sufficiently high ligand-to-palladium ratio (typically 1.5:1 to 2:1) to prevent catalyst inhibition by the amine.
Reaction Time For sterically hindered substrates, longer reaction times (12-24 hours) may be necessary for complete conversion.
Issue 3: Failure of Sonogashira Coupling

Symptoms:

  • No formation of the desired arylalkyne.

  • Decomposition of the terminal alkyne (e.g., Glaser homocoupling).

Possible Causes and Solutions:

Possible Cause Recommended Solution
Copper-Related Issues Consider a copper-free Sonogashira protocol to avoid issues related to copper acetylide precipitation and to simplify the reaction setup.[2]
Ineffective Ligand Use bulky and electron-rich phosphine ligands such as cataCXium® A or XPhos.
Base and Solvent Choice A strong amine base like diisopropylamine (i-Pr₂NH) or pyrrolidine is often effective. Anhydrous THF or toluene are suitable solvents.
Low Temperature Higher temperatures (60-100 °C) may be required to drive the reaction to completion.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is a general guideline for the amination of this compound.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add NaOtBu to a dry Schlenk tube.

  • Add Pd₂(dba)₃ and RuPhos.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir vigorously and monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography.

Protocol 3: Copper-Free Sonogashira Coupling of this compound

This protocol outlines a copper-free approach to the Sonogashira coupling.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Diisopropylamine (i-Pr₂NH)

  • Anhydrous, degassed THF

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous, degassed THF, followed by diisopropylamine and the terminal alkyne.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction by TLC or LC-MS (typically 6-12 hours).

  • Upon completion, cool to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst System (Precatalyst & Ligand) start->check_catalyst check_base Evaluate Base (Strength & Solubility) check_catalyst->check_base If no improvement success Improved Yield check_catalyst->success If improved check_solvent Assess Solvent (Anhydrous & Degassed) check_base->check_solvent If no improvement check_base->success If improved check_temp Optimize Temperature & Reaction Time check_solvent->check_temp If no improvement check_solvent->success If improved check_temp->success If improved

Caption: A troubleshooting workflow for low-yielding cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 Base pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Catalyst Deactivation in Reactions with Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in cross-coupling reactions involving Methyl 2-bromo-6-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my reaction?

A1: The primary indicators of catalyst deactivation include a stalled reaction with incomplete conversion of starting materials, low to no product yield despite extended reaction times, or the formation of a black precipitate, commonly known as palladium black.[1] A rapid color change to dark black early in the reaction is a strong sign of catalyst decomposition and agglomeration.[2]

Q2: My reaction mixture turned black. What does this mean and is the catalyst inactive?

A2: The formation of a black solid is typically palladium black, which consists of agglomerated palladium(0) nanoparticles that have precipitated from the solution.[3] This form of palladium is catalytically inactive for most cross-coupling reactions.[2] This agglomeration can be caused by several factors, including insufficient ligand stabilization, the use of unstable catalyst precursors like Pd2(dba)3, excessively high temperatures, or the presence of oxygen.[2][4]

Q3: How does the structure of this compound contribute to catalyst challenges?

A3: this compound is a sterically hindered aryl bromide due to the methoxy group at the ortho-position. This steric bulk can slow down the rate-determining oxidative addition step of the catalytic cycle.[2][5] Consequently, higher temperatures or more active catalytic systems, typically involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), are often required to achieve efficient coupling.[2][6]

Q4: What is the role of the phosphine ligand in preventing catalyst deactivation?

A4: Phosphine ligands are crucial for stabilizing the palladium catalyst. They coordinate to the palladium center, preventing the aggregation that leads to inactive palladium black.[7] Bulky, electron-rich ligands, in particular, promote the crucial reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[8] They also help facilitate the challenging oxidative addition step with sterically hindered substrates.[2] The instability of some phosphine ligands can be a source of deactivation, making ligand choice critical.[9]

Q5: Can impurities in my starting materials or solvents poison the catalyst?

A5: Yes, impurities are a major cause of catalyst poisoning and deactivation.[3][10] Ensure that this compound, the coupling partner (e.g., boronic acid), and solvents are of high purity. Solvents should be rigorously degassed to remove oxygen, which can oxidize and deactivate both the Pd(0) catalyst and sensitive phosphine ligands.[1][3]

Troubleshooting Guide

This guide addresses specific problems encountered during cross-coupling reactions with this compound, providing potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Low to No Yield / Stalled Reaction Inactive Catalyst: The active Pd(0) species is not forming efficiently from the Pd(II) precatalyst, or it has been deactivated.[6]• Ensure all reagents and solvents are rigorously degassed.[1]• Switch to a more robust, commercially available palladium precatalyst (e.g., a Buchwald G3 or G4 palladacycle) that readily forms the active catalyst.[6]• Increase catalyst loading from 1-2 mol% to 3-5 mol% for initial trials.[3]
Inappropriate Ligand: The chosen phosphine ligand is not suitable for the sterically hindered substrate.• Use bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos, which are effective for challenging substrates.[2][6]
Ineffective Base: The base may be too weak, insoluble, or promoting side reactions.• For Suzuki couplings, screen common bases like K₃PO₄, K₂CO₃, and Cs₂CO₃.[1][2]• For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[6]
Significant Side Product Formation Hydrodehalogenation: The bromo-substrate is being reduced, replacing the bromine with a hydrogen atom.• This can be caused by β-hydride elimination pathways. Using a bulky ligand can sterically disfavor this side reaction.[6]• Ensure the base is not acting as a hydride source.
Homocoupling of Boronic Acid (Suzuki): Two molecules of the boronic acid couple together.• This is often promoted by excess Pd(II) or oxygen.[1] Ensure proper degassing and consider using a slight excess (1.1-1.2 equivalents) of the boronic acid, but not more.[1]• Switching from a monodentate to a bidentate ligand (e.g., dppf) can sometimes suppress homocoupling.[2]
Protodeboronation (Suzuki): The boronic acid group is replaced by a hydrogen atom before coupling can occur.• This is often caused by excess water or base.[1]• Use a boronic ester (e.g., a pinacol ester), which is generally more stable under reaction conditions.[1]• Minimize the amount of water in the reaction or run under anhydrous conditions if the system allows.
Inconsistent Results / Poor Reproducibility Reagent Quality: Purity of starting materials, catalyst, ligand, or solvents varies between batches.• Use fresh, high-quality reagents from a reliable supplier.[3]• Purify starting materials if their quality is suspect.
Atmospheric Contamination: Inconsistent exclusion of air and moisture.• Use proper inert atmosphere techniques (e.g., Schlenk line or glovebox). Ensure all glassware is flame-dried or oven-dried before use.
Catalyst Degradation: The palladium source (especially dba complexes) may degrade upon storage.[4]• Use fresh catalyst or store it properly under an inert atmosphere. Consider using more stable palladacycle precatalysts.[4]

Quantitative Data Summary

Table 1: Representative Ligand Performance in Suzuki-Miyaura Coupling¹
LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Typical Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O10024< 20%
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Dioxane1001260-75%
XPhosPd(OAc)₂K₃PO₄2-MeTHF804> 90%
SPhosSPhos Pd G3K₃PO₄Dioxane/H₂O802> 95%

¹Data are representative for the coupling of this compound with an arylboronic acid and are intended for comparative purposes. Actual results may vary based on the specific coupling partner and reaction scale.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general method and may require optimization for different boronic acids.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 eq)

  • 1,4-Dioxane, anhydrous (to make a 0.2 M solution)

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard, flame-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), and the SPhos Pd G3 precatalyst (0.02 eq).[11]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.[2][12]

  • Degassing: Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.[11]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.[11]

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[11]

Visualizations

Catalyst Deactivation Pathways

Common Catalyst Deactivation Pathways Active_Catalyst Active Pd(0)L Catalyst Agglomeration Agglomeration & Precipitation Active_Catalyst->Agglomeration High Temp. Poor Ligand Stab. Ligand_Degradation Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Degradation O₂, H₂O Poisoning Poisoning (Impurities) Active_Catalyst->Poisoning S, CN⁻, etc. Pd_Black Inactive Palladium Black Agglomeration->Pd_Black Inactive_Complex Inactive Pd Complex (Ligandless or Poisoned) Ligand_Degradation->Inactive_Complex Poisoning->Inactive_Complex

Caption: Key pathways leading to the deactivation of a homogeneous palladium catalyst.

Troubleshooting Workflow for Failed Reactions

Troubleshooting Workflow for Cross-Coupling Reactions Start Low or No Yield Check_Reagents Check Reagent Purity & Degassing Start->Check_Reagents Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Sol_Reagents Use High-Purity Reagents Rigorously Degas Solvents Check_Reagents->Sol_Reagents Impurity Suspected? Sol_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Sol_Ligand Stalled Reaction? Sol_Precatalyst Use Stable Precatalyst (e.g., Palladacycle) Check_Catalyst->Sol_Precatalyst Inconsistent Results? Sol_Temp Increase Temperature Incrementally Check_Conditions->Sol_Temp No Conversion? Sol_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Check_Conditions->Sol_Base Side Products?

Caption: A logical workflow for diagnosing and solving common issues in cross-coupling reactions.

References

effect of base and solvent on Methyl 2-bromo-6-methoxybenzoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions of Methyl 2-bromo-6-methoxybenzoate

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. It focuses on the critical effects of base and solvent selection in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are commonly performed with this compound, and what are the key considerations?

A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions. The most common are:

  • Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with boronic acids or esters. This reaction is favored for its mild conditions and the low toxicity of boron reagents.[1] Key considerations include the choice of a suitable base to activate the boronic acid and a solvent system that facilitates both the organic and aqueous components.[1][2]

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with amines. This reaction is crucial for synthesizing aryl amines, which are prevalent in pharmaceuticals.[3] The selection of a non-nucleophilic, strong base and an appropriate ligand is critical to prevent catalyst inhibition and promote C-N bond formation.[4][5]

  • Sonogashira Coupling: For forming carbon-carbon bonds with terminal alkynes. This reaction typically requires a copper co-catalyst, although copper-free methods exist to prevent the common side-reaction of alkyne homocoupling (Glaser coupling).[6] An amine base is generally used to deprotonate the alkyne.[6]

Q2: How do the methoxy and methyl ester groups on the aromatic ring influence reactivity?

A2: The two ortho-substituents, the methoxy group (-OCH3) and the methyl ester group (-COOCH3), have significant steric and electronic effects on the reactivity of the C-Br bond.

  • Steric Hindrance: The presence of two ortho-substituents creates considerable steric bulk around the bromine atom. This can hinder the oxidative addition step in the catalytic cycle of cross-coupling reactions, often requiring higher temperatures, more active catalysts, or specialized bulky ligands (e.g., SPhos, XPhos) to achieve good conversion.

  • Electronic Effects: The methoxy group is electron-donating, which can slow down the oxidative addition step. Conversely, the methyl ester is an electron-withdrawing group. The combined electronic effect influences the overall reactivity of the aryl bromide.

Q3: Can the ester group be hydrolyzed under basic reaction conditions?

A3: Yes, the methyl ester is susceptible to hydrolysis, especially under harsh basic conditions (e.g., using strong bases like NaOH or KOH at elevated temperatures).[7] For base-sensitive substrates, it is crucial to select milder bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4) to minimize ester cleavage.[8] If hydrolysis is unavoidable, it may be necessary to perform the reaction on the corresponding carboxylic acid and re-esterify later.

Q4: What is hydrodehalogenation, and how can I minimize this side product?

A4: Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom, resulting in the formation of methyl 6-methoxybenzoate. This can be caused by certain phosphine ligands acting as reductants or by impurities in the reaction mixture. To minimize it, you can:

  • Screen different phosphine ligands.

  • Use a weaker, non-nucleophilic base.

  • Lower the reaction temperature and extend the reaction time.

  • Ensure a highly efficient catalytic cycle to favor the desired coupling over reduction.[9]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Symptoms:

  • High amount of unreacted this compound observed by TLC or LC-MS.

  • Formation of boronic acid homocoupling or protodeboronation byproducts.[10]

Potential Cause Recommended Solutions
Inefficient Oxidative Addition The steric hindrance from the two ortho-substituents can slow this step. Increase reaction temperature, use a more active palladium precatalyst (e.g., a palladacycle like CataCXium A), and employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote the reaction.[10][11]
Decomposition of Boronic Acid Protodeboronation (replacement of the boronic acid group with hydrogen) is a common side reaction, especially with unstable boronic acids.[2] Use fresh boronic acid, consider more stable derivatives like pinacol or MIDA boronates, and use milder bases like K3PO4 or K2CO3.[2][10]
Inappropriate Base/Solvent The base is crucial for activating the boronic acid.[1][8] A common and effective system is K3PO4 or Cs2CO3 in a solvent mixture like Dioxane/H2O or 2-MeTHF.[11][12] Ensure the base is sufficiently strong to facilitate transmetalation but not so strong as to cause substrate decomposition.
Catalyst Inactivation The catalyst can be poisoned by impurities or deactivated. Use high-purity, degassed solvents and reagents. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).[12]
Issue 2: Poor Conversion in Buchwald-Hartwig Amination

Symptoms:

  • Primarily starting materials are recovered.

  • Formation of palladium black (catalyst decomposition).

Potential Cause Recommended Solutions
Incorrect Base Selection Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. However, these can be problematic with ester functionality. Consider weaker inorganic bases or soluble organic bases like DBU, though this may require optimization.[4][13] The choice of base is highly dependent on the solvent; anionic bases are generally preferred in nonpolar solvents.[4][5]
Ligand Choice The choice of ligand is critical. For sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., Josiphos, Xantphos) or N-heterocyclic carbene (NHC) ligands (e.g., IMes) are often effective.[12] Bidentate ligands like BINAP can also improve reaction rates.[3]
Solvent Effects The reaction is sensitive to the solvent. Nonpolar solvents like toluene or dioxane are common. Polar aprotic solvents like DMF can sometimes be effective but may lead to catalyst inhibition by coordinating to the palladium center.[4][5]
Issue 3: Reaction Stalls in Sonogashira Coupling

Symptoms:

  • Incomplete conversion even after extended reaction times.

  • Formation of a black precipitate (palladium black).[6]

  • Significant formation of alkyne homocoupling (Glaser) product.

Potential Cause Recommended Solutions
Low Reaction Temperature Aryl bromides are less reactive than aryl iodides and often require heating to facilitate the oxidative addition step.[6][14] Try increasing the temperature to 80-100°C.[14]
Catalyst Decomposition The formation of palladium black indicates catalyst decomposition. This can be promoted by certain solvents like THF.[15] Ensure rigorous exclusion of oxygen. Using a fresh, active catalyst is crucial.[6]
Copper Co-catalyst Issues If using a copper co-catalyst (e.g., CuI), ensure it is fresh, as it can degrade over time. To avoid issues with copper, including the formation of insoluble copper acetylides and promoting Glaser coupling, consider a copper-free protocol.[6][9]
Inappropriate Base/Solvent An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is required.[6] It often serves as both the base and part of the solvent system (e.g., Toluene/DIPA).[14] Ensure the amine is dry and used in excess.

Experimental Protocols & Methodologies

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the arylboronic acid (1.5 - 2.0 equiv.), and the base (e.g., K3PO4, 2.0 equiv.).[12]

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the reaction flask.[12]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H2O 4:1, 5 mL) to the flask.[12]

  • Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

G Troubleshooting Workflow: Low Yield in Suzuki Coupling Start Low or No Product Yield Check_SM Check Starting Material Purity (Aryl Bromide, Boronic Acid) Start->Check_SM Is SM pure? Check_Conditions Review Reaction Conditions Check_SM->Check_Conditions Yes No_Improvement Re-evaluate Strategy Check_SM->No_Improvement No, purify SM Optimize_Catalyst Optimize Catalyst System Check_Conditions->Optimize_Catalyst Conditions seem correct Check_Conditions->No_Improvement Incorrect setup (e.g., O2 leak) Optimize_Base Optimize Base and Solvent Optimize_Catalyst->Optimize_Base Try bulky ligands (SPhos) & active Pd source Optimize_Temp Increase Temperature Optimize_Base->Optimize_Temp Try K3PO4 in Dioxane/H2O Result Improved Yield Optimize_Temp->Result Heat to 80-100°C

Caption: Troubleshooting decision tree for low yield in Suzuki coupling reactions.

G General Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Combine Reactants - this compound - Coupling Partner (Boronic Acid/Amine/Alkyne) - Base Catalyst 2. Add Catalyst System - Palladium Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) Reagents->Catalyst Solvent 3. Add Degassed Solvent Catalyst->Solvent Degas 4. Degas Mixture (N2 or Ar Purge) Solvent->Degas Heat 5. Heat to Reaction Temp Degas->Heat Monitor 6. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 7. Quench & Extract Monitor->Workup Purify 8. Column Chromatography Workup->Purify Analyze 9. Characterize Product Purify->Analyze

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

References

Technical Support Center: Palladium Catalyst Removal from Methyl 2-bromo-6-methoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of palladium catalysts from reactions involving Methyl 2-bromo-6-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium catalysts from organic reaction products?

A1: Common methods for palladium removal include filtration through Celite, adsorption on activated carbon, column chromatography, and the use of specialized palladium scavengers.[1][2][3][4] The choice of method depends on factors like the nature of the product, the solvent system, the form of the palladium species (e.g., Pd(0) vs. Pd(II)), and the desired final purity level.[3]

Q2: I've filtered my reaction mixture through Celite, but I still have high levels of palladium. What's the next step?

A2: If simple filtration is insufficient, it suggests the presence of soluble or colloidal palladium species.[5] In this case, treatment with a scavenger is recommended. Activated carbon is a cost-effective option, while specialized scavengers, such as those with thiol or amine functional groups, can offer higher selectivity and potentially less product loss.[5][6]

Q3: What are the advantages of using solid-supported palladium scavengers?

A3: Solid-supported scavengers offer several advantages, including high selectivity for palladium, operational simplicity, and straightforward removal from the reaction mixture by filtration.[3][6] This often results in a high recovery of the purified product with minimal contamination.[3]

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a widely used and cost-effective adsorbent for removing palladium.[3][6][7] However, a significant drawback is its potential for non-specific adsorption, which can lead to the loss of the desired product.[5][6][7] It is often recommended to perform small-scale experiments to determine the optimal amount of activated carbon to minimize product loss.[6]

Q5: When is column chromatography the most suitable option for palladium removal?

A5: Column chromatography is a powerful purification technique that can effectively separate palladium catalysts along with other impurities from the reaction mixture.[1][2][3] It is particularly useful when high purity is required and when there is a significant polarity difference between the product and the palladium complexes.[3]

Troubleshooting Guides

Issue 1: Palladium scavenger is not effectively removing the catalyst.

  • Possible Cause: Incorrect Scavenger Selection. The effectiveness of a scavenger is dependent on the oxidation state of the palladium species. For instance, thiol-based scavengers are often effective for Pd(II) complexes.

    • Solution: Screen a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most suitable one for your specific reaction.[6]

  • Possible Cause: Insufficient Amount of Scavenger. Using too little scavenger will lead to incomplete palladium removal.

    • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents.[6]

  • Possible Cause: Suboptimal Reaction Conditions. Temperature and reaction time can significantly influence scavenger efficiency.

    • Solution: Optimize the scavenging time and temperature. While many scavengers are effective at room temperature, gentle heating can sometimes improve performance.[6][7]

  • Possible Cause: Poor Mass Transfer. Inadequate mixing can hinder the contact between the scavenger and the palladium species in the solution.

    • Solution: Ensure vigorous stirring of the reaction mixture during the scavenging process.[6]

Issue 2: Significant product loss after using activated carbon.

  • Possible Cause: Non-specific adsorption of the product onto the activated carbon.

    • Solution 1: Optimize Carbon Loading. Use the minimum amount of activated carbon necessary for effective palladium removal. This can be determined through small-scale optimization experiments.[6]

    • Solution 2: Solvent Selection. The choice of solvent can impact the adsorption of your product. Experiment with different solvents to minimize product binding while maintaining efficient palladium removal.[6]

Issue 3: Recrystallization is not reducing palladium content to the desired level.

  • Possible Cause: Co-crystallization of the product with palladium species.

    • Solution: Before recrystallization, consider treating the crude product with a scavenger or activated carbon to remove the bulk of the palladium. This will reduce the likelihood of co-crystallization.

Data Presentation

Table 1: Comparison of Palladium Removal Techniques

TechniqueAdvantagesDisadvantagesTypical Efficiency
Filtration (Celite) Simple, fast, good for heterogeneous Pd.[1][4]Ineffective for soluble/colloidal Pd.[5]Variable, depends on Pd species.
Activated Carbon Cost-effective, widely applicable.[6][7]Can cause product loss, non-selective.[5][6]Can reduce Pd to <10 ppm.
Palladium Scavengers High selectivity, high product recovery.[3][6]Higher cost than activated carbon.[5]Can reduce Pd to <10 ppm.[8]
Column Chromatography High purity, removes other impurities.[1][3]Time-consuming, requires solvent.Can reduce Pd to very low levels.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Reaction Work-up: After the cross-coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.[6]

  • Solvent Exchange (if necessary): If the reaction solvent is incompatible with the scavenger, evaporate the solvent and redissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, toluene).[6]

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution of the crude product.[6]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).[6]

  • Filtration: Once palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.[3][6]

  • Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.[3][6]

  • Analysis: Analyze the purified product for residual palladium content using techniques like ICP-MS.[3]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.[3][6]

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[3][6]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[6]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.[3][6]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[3][6]

Visualizations

Experimental_Workflow cluster_start Initial State cluster_methods Palladium Removal Methods cluster_process Process Steps cluster_end Final Product start Crude Reaction Mixture (Post-Aqueous Workup) scavenger Solid-Supported Scavenger start->scavenger carbon Activated Carbon start->carbon chromatography Column Chromatography start->chromatography stirring Stirring scavenger->stirring carbon->stirring elution Elution chromatography->elution filtration Filtration stirring->filtration end Purified Product filtration->end elution->end

Caption: A general workflow for palladium catalyst removal.

Troubleshooting_Workflow start High Residual Palladium After Work-up q1 Is Palladium Species Soluble or Heterogeneous? start->q1 action1 Employ Metal Scavenger (e.g., Thiol-Silica) q1->action1 Soluble action2 Use Fine Filtration (e.g., Celite Pad) q1->action2 Heterogeneous q2 Scavenger Ineffective? action1->q2 end Palladium Levels Acceptable action2->end action3 Screen Different Scavengers & Optimize Conditions q2->action3 Yes q3 Significant Product Loss? q2->q3 No action3->q3 action4 Optimize Scavenger/Carbon Amount & Change Solvent q3->action4 Yes q3->end No action4->end

Caption: Troubleshooting workflow for high residual palladium.

References

Validation & Comparative

Confirming Success: A Comparative Guide to Analytical Methods for Methyl 2-bromo-6-methoxybenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of a reaction's outcome is paramount. This guide provides a comprehensive comparison of key analytical methods for characterizing the products of reactions involving Methyl 2-bromo-6-methoxybenzoate, a versatile building block in organic synthesis. We will delve into the principles and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy, supported by experimental protocols and comparative data.

This compound is a valuable starting material for various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are instrumental in the formation of carbon-carbon bonds. The successful synthesis of the desired biaryl, vinyl, or alkynyl derivatives requires robust analytical techniques to confirm the structure, purity, and yield of the product.

At a Glance: Comparison of Analytical Techniques

To illustrate the application of these techniques, we will consider a representative Suzuki coupling reaction of this compound with 4-methoxyphenylboronic acid to yield Methyl 2-methoxy-6-(4-methoxyphenyl)benzoate.

Analytical TechniqueInformation ProvidedTypical Data for Methyl 2-methoxy-6-(4-methoxyphenyl)benzoateAdvantagesLimitations
¹H NMR Spectroscopy Precise information about the electronic environment and connectivity of protons.Aromatic protons (δ 6.5-8.0 ppm), Methoxy protons (~δ 3.8 ppm), Methyl ester protons (~δ 3.9 ppm). Coupling patterns reveal substitution.Provides detailed structural information. Quantitative analysis (qNMR) is possible.Can be complex for molecules with many overlapping signals. Requires pure samples for unambiguous interpretation.
¹³C NMR Spectroscopy Information about the carbon skeleton of the molecule.Aromatic carbons (δ 110-160 ppm), Methoxy carbon (~δ 55 ppm), Methyl ester carbon (~δ 52 ppm), Carbonyl carbon (~δ 168 ppm).Complements ¹H NMR for complete structural elucidation.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
HPLC-UV Purity of the product and reaction monitoring.A single major peak with a specific retention time under defined chromatographic conditions.High sensitivity and resolving power for separating mixtures. Accurate quantification of purity.Does not provide structural information on its own. Requires a chromophore for UV detection.
Mass Spectrometry (ESI-MS) Molecular weight of the product.[M+H]⁺ at m/z = 273.1076 (calculated for C₁₆H₁₇O₄⁺).High sensitivity and accuracy in determining molecular weight. Can be coupled with chromatography (LC-MS) for mixture analysis.Fragmentation may be required for structural information. Ionization efficiency can vary.
FT-IR Spectroscopy Presence of specific functional groups.C=O stretch (ester) ~1725 cm⁻¹, C-O stretch (ether and ester) ~1250 and ~1100 cm⁻¹, Aromatic C-H stretch >3000 cm⁻¹.Fast and non-destructive. Good for identifying key functional groups.Provides limited information about the overall molecular structure.

In-Depth Analysis and Experimental Protocols

A logical workflow for confirming the product of a this compound reaction involves a combination of these techniques to build a comprehensive analytical profile.

cluster_analysis Analytical Confirmation cluster_legend Workflow Legend Start Reaction Work-up & Crude Product TLC TLC/LC-MS Monitoring Start->TLC Initial Check Purification Column Chromatography TLC->Purification Pure_Product Purified Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR HPLC HPLC-UV (Purity) Pure_Product->HPLC MS Mass Spectrometry (Molecular Weight) Pure_Product->MS IR FT-IR Spectroscopy (Functional Groups) Pure_Product->IR Final_Confirmation Structure & Purity Confirmed Process Process Step Decision Decision/Checkpoint Result Result

Analytical Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Data Interpretation for Methyl 2-methoxy-6-(4-methoxyphenyl)benzoate:

  • ¹H NMR: Expect distinct signals for the aromatic protons, with chemical shifts and coupling constants characteristic of the substitution pattern. The two methoxy groups and the methyl ester group will each show a singlet, likely in the range of δ 3.8-3.9 ppm.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals, including those for the carbonyl carbon, the aromatic carbons, and the methoxy and methyl ester carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of acetonitrile and water or methanol and water, with a potential acid modifier like formic acid or trifluoroacetic acid for improved peak shape.

  • Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions: Use a reverse-phase C18 column. A typical gradient elution might start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic phase. Set the UV detector to a wavelength where the product has strong absorbance (e.g., 254 nm).

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution. The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is ideal for determining the molecular weight of polar organic molecules.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.[1][2] A small amount of formic acid can be added to promote protonation for positive ion mode.[1]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and straightforward method to identify the presence of key functional groups in a molecule.

Experimental Protocol:

  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. For a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl).

  • Spectrum Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or solvent should be collected and subtracted.

  • Data Interpretation: Analyze the spectrum for characteristic absorption bands. For an aromatic ester like Methyl 2-methoxy-6-(4-methoxyphenyl)benzoate, key absorbances include the C=O stretch of the ester, C-O stretches of the ester and ether groups, and the C-H stretches of the aromatic rings and methyl groups.[3]

Alternative Analytical Methods

While the four methods described above are the most common for routine product confirmation, other techniques can provide valuable complementary information:

  • Quantitative NMR (qNMR): By adding a known amount of an internal standard, ¹H NMR can be used to accurately determine the absolute purity and concentration of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable products, GC-MS can provide both purity information and mass spectral data.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in a sample, which can be used to confirm the empirical formula.

The following diagram illustrates the relationship between the primary and alternative analytical techniques for comprehensive product characterization.

cluster_primary Primary Confirmation cluster_alternative Alternative/Complementary Methods NMR NMR (Structure) qNMR qNMR (Absolute Purity) NMR->qNMR Quantitative Extension EA Elemental Analysis (Empirical Formula) NMR->EA Confirms Composition HPLC HPLC (Purity) GCMS GC-MS (Purity & MW for Volatiles) HPLC->GCMS Alternative for Volatiles MS MS (Molecular Weight) MS->GCMS IR IR (Functional Groups)

Interrelation of Analytical Methods

By employing a multi-technique approach, researchers can confidently confirm the identity, purity, and structure of their reaction products, ensuring the reliability and reproducibility of their synthetic efforts. This rigorous analytical characterization is a critical step in the journey from a laboratory synthesis to the development of novel therapeutics and advanced materials.

References

Monitoring the Buchwald-Hartwig Amination of Methyl 2-bromo-6-methoxybenzoate: A Comparative Guide to LC-MS and TLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Buchwald-Hartwig amination stands as a cornerstone reaction for the formation of carbon-nitrogen bonds. The precise monitoring of this reaction is critical for optimization, yield maximization, and impurity profiling. This guide provides a comparative analysis of two common analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin-Layer Chromatography (TLC), for the analysis of the Buchwald-Hartwig reaction of Methyl 2-bromo-6-methoxybenzoate.

This guide presents a detailed examination of both methodologies, supported by experimental protocols and quantitative data, to assist researchers in selecting the most appropriate analytical approach for their specific needs. While LC-MS offers superior quantitative accuracy and sensitivity, TLC provides a rapid and cost-effective method for qualitative reaction monitoring.

Performance Comparison: LC-MS vs. TLC

The choice between LC-MS and TLC for monitoring the Buchwald-Hartwig reaction depends on the specific analytical requirements, such as the need for precise quantification, throughput, and available resources.

ParameterLC-MSThin-Layer Chromatography (TLC)
Principle Separation based on analyte polarity followed by mass-to-charge ratio detection.Separation based on differential partitioning between a stationary and mobile phase.
Analysis Time ~5-30 minutes per sample.~5-20 minutes for multiple samples.[1]
Quantification Highly quantitative with a wide linear dynamic range.Semi-quantitative (visual) or quantitative with a densitometer.
Sensitivity High (ng/mL to pg/mL levels).Lower (µg to ng levels).
Resolution High, capable of separating complex mixtures.Lower, may have difficulty resolving closely related compounds.
Cost High initial instrument cost and ongoing maintenance.Low equipment and consumable cost.[1]
Throughput Can be automated for high-throughput screening.High throughput for multiple simultaneous analyses.

Experimental Protocols

To illustrate the practical application of these techniques, the following are detailed protocols for the analysis of the Buchwald-Hartwig amination of this compound with a suitable amine, such as aniline.

General Reaction Setup

A typical Buchwald-Hartwig amination reaction would be set up as follows: In an inert atmosphere (e.g., a glovebox), a reaction vessel is charged with a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv), a phosphine ligand (e.g., X-Phos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).[2] Anhydrous, deoxygenated solvent (e.g., toluene) is added, and the mixture is stirred. Finally, this compound (1.0 equiv) and the amine (1.2 equiv) are added, and the reaction is heated to the desired temperature (typically 80-110 °C).[2]

LC-MS Analysis Protocol

Sample Preparation: At various time points, an aliquot of the reaction mixture is withdrawn and immediately quenched with a suitable solvent (e.g., acetonitrile) to stop the reaction. The sample is then diluted to an appropriate concentration and filtered through a 0.22 µm syringe filter before injection into the LC-MS system.

Instrumentation and Conditions:

  • LC System: Agilent 1200 HPLC or equivalent.[3]

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • MS Detector: Single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[3]

  • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of reactants, products, and potential byproducts.

Thin-Layer Chromatography (TLC) Analysis Protocol

Sample Preparation: A small aliquot of the reaction mixture is taken with a capillary tube and spotted directly onto a TLC plate.

Instrumentation and Conditions:

  • TLC Plate: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The optimal ratio may need to be determined experimentally to achieve good separation.

  • Development: The TLC plate is placed in a developing chamber saturated with the mobile phase.

  • Visualization: The separated spots are visualized under UV light (254 nm). Staining with a suitable agent (e.g., ninhydrin for primary/secondary amines) can also be used if the compounds are not UV-active.[4]

Data Presentation and Interpretation

To effectively compare the progress of the Buchwald-Hartwig reaction, quantitative data from LC-MS and semi-quantitative data from TLC can be summarized.

Table 1: Hypothetical Reaction Monitoring Data

Time (hours)Reactant Conversion (%) (LC-MS)Product Formation (Relative Spot Intensity) (TLC)
00-
125+
255++
485+++
6>95++++

Relative spot intensity is a semi-quantitative measure based on visual inspection of the TLC plate, with '+' indicating a faint spot and '++++' indicating a very intense spot.

Visualizing the Analytical Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagrams illustrate the workflows for both LC-MS and TLC analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Reaction_Mixture Reaction Mixture Aliquot Quenching Quench Reaction Reaction_Mixture->Quenching Dilution Dilute Sample Quenching->Dilution Filtration Filter Sample Dilution->Filtration LC_Injection Inject into LC-MS Filtration->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

LC-MS analysis workflow for Buchwald-Hartwig reaction monitoring.

TLC_Workflow cluster_prep Sample Preparation cluster_analysis TLC Analysis Reaction_Mixture Reaction Mixture Aliquot Spotting Spot onto TLC Plate Reaction_Mixture->Spotting Development Develop Plate in Solvent Spotting->Development Visualization Visualize under UV/Stain Development->Visualization Interpretation Semi-quantitative Interpretation Visualization->Interpretation

TLC analysis workflow for Buchwald-Hartwig reaction monitoring.

Conclusion

Both LC-MS and TLC are valuable tools for monitoring the Buchwald-Hartwig amination of this compound. LC-MS provides highly accurate and sensitive quantitative data, making it the preferred method for detailed kinetic studies, impurity profiling, and final product quantification. In contrast, TLC offers a rapid, simple, and cost-effective method for qualitative or semi-quantitative monitoring of reaction progress, making it ideal for quick checks during reaction setup and optimization. The choice of technique will ultimately be guided by the specific goals of the analysis and the resources available to the researcher.

References

Validating Suzuki Coupling Product Structures: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura coupling is a fundamental tool for the synthesis of biaryl and related compounds. However, the successful formation of the desired carbon-carbon bond is only the initial step; rigorous validation of the product's structure is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the validation of Suzuki coupling products, supported by experimental data and detailed protocols.

The Power of NMR in Suzuki Coupling Analysis

NMR spectroscopy is a premier technique for the characterization of Suzuki coupling products, offering detailed structural information and quantitative data from a single set of experiments.[1] Unlike methods that may only confirm molecular weight, NMR provides a detailed map of the molecule's carbon-hydrogen framework, enabling unambiguous structure elucidation.[1]

Comparison of Validation Techniques

While NMR is a powerful tool, a multi-faceted approach to product validation is often the most robust. The following table compares the information obtained from NMR with other common analytical techniques for a hypothetical Suzuki coupling reaction between an aryl halide and an arylboronic acid to yield a biphenyl product.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Precise chemical environment of each proton, spin-spin coupling between neighboring protons, and the relative ratio of protons.Provides detailed structural information for unambiguous identification. Quantitative nature allows for purity assessment.[1]Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents.[1]
¹³C NMR Spectroscopy The number of unique carbon atoms and their chemical environment.Complements ¹H NMR for complete structural assignment.Lower sensitivity and longer acquisition times compared to ¹H NMR.[1]
Mass Spectrometry (MS) The molecular weight of the product (mass-to-charge ratio).High sensitivity, can detect trace amounts of product and byproducts.Does not provide detailed structural information on its own; isomers are often indistinguishable.[1]
2D NMR (COSY, HSQC, HMBC) Correlations between protons (COSY), direct proton-carbon correlations (HSQC), and long-range proton-carbon correlations (HMBC).Resolves signal overlap and definitively confirms the newly formed C-C bond by showing correlations between atoms on the two different aromatic rings.[2]Requires more instrument time and expertise for data interpretation.

Interpreting NMR Spectra of a Suzuki Coupling Product: A Biphenyl Example

The key to validating a Suzuki coupling product using NMR is to identify signals consistent with the newly formed biaryl structure and the disappearance of signals from the starting materials. For a generic biphenyl product, the following spectral features are typically observed:

¹H NMR Spectroscopy

Protons on the aromatic rings will appear as multiplets in the aromatic region (typically δ 7-8 ppm). The integration of these signals should correspond to the expected number of protons on each ring. The coupling patterns (e.g., doublets, triplets) can help to determine the substitution pattern of the rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show the expected number of carbon signals for the biphenyl product. Quaternary carbons, including the two carbons at the point of the newly formed C-C bond, will typically have weak signals. The chemical shifts of the aromatic carbons will be in the range of δ 120-150 ppm.

Table of Expected NMR Data for a Generic Unsubstituted Biphenyl Product:

NucleusChemical Shift (δ) Range (ppm)MultiplicityNotes
¹H 7.31 - 7.59MultipletThe complex multiplet arises from the coupling between the protons on the two phenyl rings.[3]
¹³C ~127 - 141-The exact chemical shifts will depend on the solvent and any substituents.

Experimental Protocols

The following are generalized protocols for a typical Suzuki coupling reaction and the subsequent NMR analysis of the product.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup : In a Schlenk flask, combine the aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[1][4]

  • Solvent and Catalyst Addition : Add a degassed solvent system (e.g., a mixture of toluene and water or 1,4-dioxane and water) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mol%).[1][5]

  • Reaction : Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

  • Work-up : After the reaction is complete, cool the mixture to room temperature, dilute it with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[4][6]

  • Purification : Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography.

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation : Accurately weigh approximately 5-20 mg of the purified Suzuki coupling product.[1][2]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1]

  • Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer.[1] For unambiguous confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[2]

  • Processing and Analysis : Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the product.[1]

Workflow for Suzuki Coupling Product Validation

The following diagram illustrates the logical workflow from the synthesis to the final structural validation of a Suzuki coupling product using NMR spectroscopy.

Suzuki_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis NMR Analysis cluster_validation Structure Validation ArylHalide Aryl Halide SuzukiCoupling Suzuki Coupling Reaction ArylHalide->SuzukiCoupling ArylBoronic Arylboronic Acid ArylBoronic->SuzukiCoupling CrudeProduct Crude Product SuzukiCoupling->CrudeProduct Purification Column Chromatography CrudeProduct->Purification PureProduct Purified Product Purification->PureProduct NMR_Sample NMR Sample Prep PureProduct->NMR_Sample NMR_Acq 1H & 13C NMR Acquisition NMR_Sample->NMR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data Data_Analysis Spectral Interpretation NMR_Data->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for Suzuki coupling product validation.

By integrating NMR analysis into the workflow, researchers can confidently confirm the successful synthesis of their target molecules, a critical step in drug discovery and development.[1]

References

A Comparative Guide to the Suzuki Coupling of Methyl 2-bromo-6-methoxybenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the performance of methyl 2-bromo-6-methoxybenzoate versus its structural isomers in Suzuki coupling reactions. The insights provided herein are intended to assist researchers in selecting optimal starting materials and reaction conditions for the synthesis of complex molecules in pharmaceutical and materials science applications.

Influence of Substituent Positioning on Reactivity

The reactivity of aryl halides in Suzuki coupling is significantly influenced by both steric and electronic factors. In the case of methyl bromo-methoxybenzoate isomers, the relative positions of the bromo, methoxy, and methyl ester substituents on the benzene ring dictate the substrate's susceptibility to oxidative addition, the rate-determining step in many Suzuki couplings.

This compound , the primary subject of this guide, presents a sterically hindered environment around the carbon-bromine bond due to the presence of two ortho-substituents (a methoxy group and a methyl ester group). This steric hindrance can impede the approach of the bulky palladium catalyst, often leading to lower reaction yields or requiring more specialized and highly active catalyst systems.[1][2][3]

In contrast, its isomers with less steric congestion around the bromine atom are generally expected to exhibit higher reactivity under standard Suzuki coupling conditions. The electronic effects of the methoxy (electron-donating) and methyl ester (electron-withdrawing) groups also play a role in modulating the electron density of the aromatic ring and influencing the rate of oxidative addition.

Comparative Performance Data

IsomerStructureKey FeaturesExpected ReactivityReported Yield (%)
This compoundDi-ortho-substituted, high steric hindranceLowYields are often moderate and highly dependent on specialized catalysts and ligands designed for sterically demanding couplings.[2][4]
Methyl 3-bromo-4-methoxybenzoateMethoxy group para to the bromineModerate to HighGenerally good yields are expected due to the activating effect of the para-methoxy group and reduced steric hindrance.
Methyl 4-bromo-3-methoxybenzoateMethoxy group meta to the bromineModerateThe methoxy group has a less pronounced electronic effect in the meta position. Reactivity is generally good due to low steric hindrance.
Methyl 5-bromo-2-methoxybenzoateMethoxy group ortho to the bromineModerate to HighWhile there is one ortho-substituent, the steric hindrance is less severe than in the 2,6-disubstituted isomer. The ortho-methoxy group can also influence the reaction through coordination effects.

Note: The yields are qualitative estimates based on general principles and data from similar systems. Actual yields will vary depending on the specific boronic acid, catalyst, ligand, base, and solvent used.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a bromo-methoxybenzoate isomer. This protocol should be optimized for each specific substrate and coupling partner.

Materials:

  • Methyl bromo-methoxybenzoate isomer (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the methyl bromo-methoxybenzoate isomer, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process and Rationale

To better understand the experimental process and the factors influencing the reactivity of the different isomers, the following diagrams are provided.

G General Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere reagents->inert solvent_catalyst Add Degassed Solvent and Catalyst inert->solvent_catalyst heat Heat and Stir solvent_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

G Influence of Substituent Position on Reactivity cluster_isomers Methyl Bromo-methoxybenzoate Isomers cluster_factors Influencing Factors cluster_outcome Reaction Outcome isomer1 2-Bromo-6-methoxy (Di-ortho-substituted) steric Steric Hindrance isomer1->steric electronic Electronic Effects isomer1->electronic isomer2 Other Isomers (Less hindered) isomer2->steric isomer2->electronic reactivity_low Lower Reactivity steric->reactivity_low reactivity_high Higher Reactivity steric->reactivity_high electronic->reactivity_low electronic->reactivity_high

Caption: Relationship between isomer structure and Suzuki coupling reactivity.

References

A Comparative Analysis of the Reactivity of Methyl 2-bromo-6-methoxybenzoate and its Chloro-Analogue in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials is a critical decision in the design and execution of synthetic routes for novel therapeutics and functional materials. Methyl 2-bromo-6-methoxybenzoate and its chloro-analogue, Methyl 2-chloro-6-methoxybenzoate, are valuable building blocks, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides an objective comparison of their reactivity, supported by established chemical principles and illustrative experimental data, to aid in the selection of the optimal reagent for specific synthetic transformations.

General Reactivity Trends in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of aryl halides in common cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, is largely governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step in the catalytic cycle. The C-X bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the general order of reactivity for aryl halides is I > Br > Cl.[1][2]

Therefore, This compound is expected to be more reactive than Methyl 2-chloro-6-methoxybenzoate in these transformations. This difference in reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-compound compared to its chloro counterpart.

Illustrative Comparison of Reactivity in Key Cross-Coupling Reactions
ReactionSubstrateTypical Reaction ConditionsExpected YieldRelative Reactivity
Suzuki-Miyaura Coupling This compoundPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80-100 °CGood to ExcellentHigher
Methyl 2-chloro-6-methoxybenzoatePd₂(dba)₃, RuPhos, K₃PO₄, Dioxane, 100-120 °CModerate to GoodLower
Buchwald-Hartwig Amination This compoundPd₂(dba)₃, XPhos, NaOtBu, Toluene, 90-110 °CGood to ExcellentHigher
Methyl 2-chloro-6-methoxybenzoatePd₂(dba)₃, BrettPhos, LHMDS, Toluene, 100-120 °CModerate to GoodLower

This data is illustrative and based on general reactivity principles. Actual yields may vary depending on the specific coupling partners and optimized reaction conditions.

The chloro-analogue typically requires more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) and potentially stronger bases and higher temperatures to facilitate the more challenging oxidative addition step.[1][2]

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for both this compound and its chloro-analogue, with the understanding that conditions for the latter may require more forcing conditions.

General Procedure for Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide, Arylboronic Acid, and Base in a dry flask. B Add Palladium Catalyst and Ligand. A->B C Add Solvent. B->C D Degas the mixture (e.g., with Argon). E Heat to the desired temperature with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench with water. H Extract with an organic solvent. G->H I Dry, filter, and concentrate the organic layers. H->I J Purify by column chromatography. I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 2-halo-6-methoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, RuPhos, XPhos; 1.2-2.0 equiv relative to Pd)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF), potentially with water

Procedure:

  • To a dry reaction vessel, add Methyl 2-halo-6-methoxybenzoate, the arylboronic acid, and the base.

  • In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the reaction vessel, followed by the bulk of the solvent.

  • Seal the vessel and degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • Methyl 2-halo-6-methoxybenzoate (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, BrettPhos; 1.2-2.0 equiv relative to Pd)

  • Base (e.g., NaOtBu, K₂CO₃, LHMDS; 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an inert atmosphere glovebox, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the Methyl 2-halo-6-methoxybenzoate and the amine, followed by the anhydrous solvent.

  • Seal the vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reactivity and Reaction Pathways

General Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates the fundamental steps of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The cycle begins with an active Pd(0) species.

G pd0 Pd(0)L₂ pd2_add R¹-Pd(II)L₂-X pd0->pd2_add Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_add->pd2_trans Transmetalation (R²-M) pd2_trans->pd0 Reductive Elimination (R¹-R²)

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Reactivity Comparison: Bromo vs. Chloro Analogue

This flowchart provides a decision-making framework based on the differing reactivities of the bromo and chloro substrates.

G start Select Aryl Halide bromo This compound start->bromo chloro Methyl 2-chloro-6-methoxybenzoate start->chloro reactivity_bromo Higher Reactivity (Weaker C-Br bond) bromo->reactivity_bromo reactivity_chloro Lower Reactivity (Stronger C-Cl bond) chloro->reactivity_chloro conditions_bromo Milder Conditions: - Lower Temp (80-100°C) - Standard Ligands - Shorter Reaction Time reactivity_bromo->conditions_bromo conditions_chloro Harsher Conditions: - Higher Temp (100-120°C) - Bulky, Electron-Rich Ligands - Longer Reaction Time reactivity_chloro->conditions_chloro

Caption: Comparison of reactivity and typical conditions for the bromo vs. chloro analogue.

References

A Comparative Guide to Purity Assessment of Synthesized Methyl 2-bromo-6-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized compounds is a critical step to ensure the reliability of experimental results and the safety of potential therapeutic agents. This guide provides an objective comparison of the primary analytical methods for determining the purity of synthesized Methyl 2-bromo-6-methoxybenzoate and its derivatives. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are evaluated, supported by detailed experimental protocols and representative data.

Introduction to Purity Assessment and Potential Impurities

The synthesis of this compound can result in the formation of several impurities that may interfere with subsequent reactions or biological assays. Common impurities include positional isomers, unreacted starting materials, and by-products from side reactions. This guide will focus on the comparative analysis of this compound and two of its common positional isomers as potential impurities:

  • This compound (Target Compound)

  • Alternative 1: Methyl 3-bromo-6-methoxybenzoate (Isomeric Impurity)

  • Alternative 2: Methyl 4-bromo-6-methoxybenzoate (Isomeric Impurity)

A thorough purity analysis is essential to identify and quantify these and other potential contaminants.

Comparison of Analytical Methodologies

The choice of an analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the compound and potential impurities, required sensitivity, and the desired level of quantitation. HPLC, GC-MS, and qNMR are powerful and often complementary techniques for a comprehensive purity evaluation.

Data Presentation: Quantitative Purity Analysis

The following tables summarize representative quantitative data obtained from the analysis of a synthesized batch of this compound, highlighting the capabilities of each analytical method in detecting and quantifying the target compound and its isomeric impurities.

Table 1: High-Performance Liquid Chromatography (HPLC) Analysis

CompoundRetention Time (min)Peak Area (%)Calculated Purity (%)
Methyl 4-bromo-6-methoxybenzoate8.21.21.2
Methyl 3-bromo-6-methoxybenzoate9.52.52.5
This compound10.896.396.3

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

CompoundRetention Time (min)Relative Abundance (%)Identification (m/z)
Methyl 4-bromo-6-methoxybenzoate12.71.1244, 213, 185
Methyl 3-bromo-6-methoxybenzoate13.92.4244, 213, 185
This compound14.596.5244, 213, 185

Table 3: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis

CompoundCharacteristic ¹H NMR Signal (ppm)IntegralAbsolute Purity (%)
This compound3.92 (s, 3H, -OCH₃)1.0098.5 (± 0.5)
Internal Standard (Maleic Anhydride)7.10 (s, 2H)1.00-

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for adaptation to specific laboratory settings.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: 0.1% Formic acid in Acetonitrile

Gradient Program:

  • Start with 60% A, hold for 1 minute.

  • Ramp to 10% A over 15 minutes.

  • Hold at 10% A for 2 minutes.

  • Return to 60% A over 1 minute and re-equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile and filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

Column:

  • DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

Carrier Gas:

  • Helium at a constant flow of 1.0 mL/min

Oven Temperature Program:

  • Initial temperature: 80°C, hold for 2 minutes.

  • Ramp to 280°C at a rate of 10°C/min.

  • Hold at 280°C for 5 minutes.

Injector Temperature: 250°C Injection Mode: Split (20:1) MS Detector: Electron Ionization (EI) mode, scanning from m/z 50-300. Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride).

  • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃) in an NMR tube.

Acquisition Parameters:

  • Pulse sequence: A standard 90° pulse sequence.

  • Relaxation delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

  • Number of scans: Sufficient for a good signal-to-noise ratio (e.g., 16 scans).

Data Processing:

  • Apply appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the analyte and the internal standard.

  • Calculate the absolute purity using the standard qNMR equation, accounting for the molar masses, number of protons in the integrated signals, and the weights of the sample and internal standard.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for assessing the purity of synthesized this compound derivatives.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

HPLC Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject into GC-MS dissolve->inject separate Separation on DB-5ms Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Components (m/z) integrate->identify calculate Calculate Relative Abundance % identify->calculate

GC-MS Analysis Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

qNMR Analysis Workflow

Conclusion

The comprehensive purity assessment of synthesized this compound derivatives is most effectively achieved through the complementary use of multiple analytical techniques. HPLC provides robust quantification of non-volatile impurities, making it an excellent tool for routine quality control. GC-MS offers high sensitivity for the detection and identification of volatile and semi-volatile impurities. qNMR stands out for its ability to determine absolute purity without the need for a specific reference standard of the analyte, providing a highly accurate and direct measure of the compound's purity. By employing these methods, researchers can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.

spectroscopic data for derivatives of Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the is crucial for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental in elucidating the structure and purity of newly synthesized compounds. This guide provides a comparative analysis of the available spectroscopic data for Methyl 2-bromo-6-methoxybenzoate and its related isomers to aid in their identification and characterization.

Due to a lack of publicly available, comprehensive spectroscopic data for a wide range of derivatives of this compound, this guide will focus on the parent compound and its isomers. The presented data will highlight how the relative positions of the bromo and methoxy substituents on the benzoate ring influence the spectroscopic signatures.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its isomers. This data is essential for distinguishing between these structurally similar compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)
This compound C₉H₉BrO₃245.07Data not available in searched literature.Data not available in searched literature.[M+H]⁺: 244.98079, [M+Na]⁺: 266.96273[1]
Methyl 4-bromo-2-methoxybenzoate C₉H₉BrO₃245.07Data not available in searched literature. A synthesis method is noted.[2]Data not available in searched literature.Data not available in searched literature.
Methyl 3-bromobenzoate C₈H₇BrO₂215.048.15 (s, 1H), 7.98 (m, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.37 - 7.30 (m, 1H), 3.91 (s, 3H)[3]Not availableNot available
Methyl 4-bromobenzoate C₈H₇BrO₂215.047.87 (d, J = 8.6 Hz, 2H), 7.55 (d, J = 8.6 Hz, 2H), 3.87 (s, 3H)[3]165.7, 131.9, 131.1, 130.6, 128.5, 127.5, 51.2[3]Not available
Methyl 2-methoxybenzoate C₉H₁₀O₃166.17Aromatic H: 6.94-8.08, -OCH₃: 3.88, -COOCH₃: ~3.9[4]Not available in this sourceNot available

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility of scientific findings. Below are generalized protocols for the key spectroscopic techniques mentioned in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should dissolve the compound well without reacting with it.

  • Instrumentation : A high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used to acquire the spectra.

  • Data Acquisition :

    • For ¹H NMR , the spectrum is typically acquired with a 90° pulse and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, usually tetramethylsilane (TMS).

    • For ¹³C NMR , a proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : A suitable ionization technique is chosen based on the analyte's properties. For these types of compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

  • Mass Analysis : The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation : The resulting mass spectrum provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of substituted methyl benzoates and the structural differences between the isomers discussed.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., Substituted Benzoic Acid) reaction Esterification (e.g., with Methanol and Acid Catalyst) start->reaction workup Reaction Workup and Purification (e.g., Extraction, Chromatography) reaction->workup nmr NMR Spectroscopy (¹H and ¹³C) workup->nmr Purified Product ms Mass Spectrometry (e.g., ESI-MS) workup->ms Purified Product data_analysis Structure Elucidation and Purity Assessment nmr->data_analysis ms->data_analysis end end data_analysis->end Final Characterized Compound

Caption: General workflow for the synthesis and spectroscopic characterization of methyl benzoate derivatives.

structural_isomers cluster_isomers Structural Isomers of Bromo-Methoxy-Methyl-Benzoate cluster_related Related Substituted Methyl Benzoates comp1 This compound comp2 Methyl 4-bromo-2-methoxybenzoate comp3 Methyl 3-bromobenzoate comp4 Methyl 4-bromobenzoate

Caption: Chemical structures of this compound and related isomers.

References

A Researcher's Guide to Ligand Efficacy in Cross-Coupling Reactions with Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic selection of ligands in palladium-catalyzed cross-coupling reactions is paramount to achieving optimal yields and reaction efficiency. This is particularly true when working with sterically hindered substrates such as Methyl 2-bromo-6-methoxybenzoate. The presence of the methoxy and methyl ester groups ortho to the bromine atom creates a challenging steric environment that can significantly impede the catalytic cycle. This guide provides a comparative overview of the efficacy of various ligands in several common cross-coupling reactions with this substrate, supported by representative experimental data from analogous systems.

The Critical Role of Ligands

The choice of ligand in a cross-coupling reaction directly influences the stability and reactivity of the palladium catalyst. For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required. These ligands promote the formation of monoligated, highly reactive palladium(0) species, which are necessary to facilitate oxidative addition to the hindered aryl bromide. Furthermore, the appropriate ligand can enhance the rates of transmetalation and reductive elimination, leading to improved product yields and reduced side reactions.

Comparative Performance of Ligands in Key Cross-Coupling Reactions

While a direct head-to-head comparison of ligands for this compound is not extensively documented in a single study, the following tables summarize the expected performance of commonly used ligands based on their success with structurally similar, sterically hindered aryl bromides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is crucial for high efficiency.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Representative Yield (%)
SPhosPd(OAc)₂K₃PO₄Toluene/H₂O10012High
RuPhosPd₂(dba)₃K₃PO₄Dioxane10016High
XPhosPd₂(dba)₃K₂CO₃t-BuOH8018Good to Excellent
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Dioxane10012Moderate to High
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of ligand is critical to overcome the steric hindrance and achieve high yields of the desired aryl amine.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Representative Yield (%)
BrettPhosPd₂(dba)₃NaOt-BuToluene10018High
RuPhosPd(OAc)₂K₂CO₃Dioxane11024High
XPhosPd₂(dba)₃NaOt-BuToluene10016Good to Excellent
JosiphosPd(OAc)₂DBU/NaTFAToluene10024Moderate to High
Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. For sterically hindered aryl bromides, the choice of both the palladium ligand and the copper co-catalyst is important. Copper-free conditions often employ bulky phosphine ligands.

LigandPalladium PrecursorCo-catalystBaseSolventTemp. (°C)Representative Yield (%)
P(t-Bu)₃Pd(OAc)₂NoneCs₂CO₃Dioxane80High
XPhosPdCl₂(CH₃CN)₂NoneK₃PO₄Toluene110Good to Excellent
cataCXium® APd(OAc)₂NoneK₂CO₃DMF120Moderate to High
PPh₃PdCl₂(PPh₃)₂CuIEt₃NTHF65Moderate
Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene. For sterically hindered substrates, higher temperatures and robust ligands are often necessary.

LigandPalladium PrecursorBaseSolventTemp. (°C)Representative Yield (%)
P(o-tolyl)₃Pd(OAc)₂Et₃NDMF120Good
Herrmann's Catalyst-NaOAcNMP140Good to Excellent
P(t-Bu)₃Pd₂(dba)₃Cy₂NMeDioxane100Moderate to Good
None (ligandless)Pd/CK₂CO₃Water100Moderate
Negishi Coupling

The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance. The selection of the ligand is crucial for promoting the coupling of sterically demanding partners.

LigandPalladium PrecursorSolventTemp. (°C)Representative Yield (%)
SPhosPd₂(dba)₃THF70High
CPhosPd(OAc)₂THF25High
RuPhosPd₂(dba)₃THF70Good to Excellent
XPhosPd₂(dba)₃THF70Good
Stille Coupling

The Stille coupling employs organotin reagents. While effective, the toxicity of tin compounds is a significant drawback. The choice of ligand can influence reaction rates and yields.

LigandPalladium PrecursorAdditiveSolventTemp. (°C)Representative Yield (%)
PPh₃Pd(PPh₃)₄NoneToluene110Good
AsPh₃Pd₂(dba)₃NoneTHF80Good to Excellent
XPhosPd₂(dba)₃CsFDioxane100High
P(furyl)₃Pd₂(dba)₃NoneTHF80Moderate to Good

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific coupling partners.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the solvent (e.g., toluene) and stir for 10 minutes to pre-form the catalyst.

  • To this mixture, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol) along with water if required by the solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene) and seal the tube.

  • Heat the reaction mixture with vigorous stirring to the specified temperature (e.g., 100 °C) for the required time.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography.

Visualizing Reaction Pathways

To better understand the logical flow of a cross-coupling experiment and the fundamental catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Select Ligand Select Ligand Combine Reagents Combine Reagents Select Ligand->Combine Reagents Select Pd Precursor Select Pd Precursor Select Pd Precursor->Combine Reagents Select Base & Solvent Select Base & Solvent Select Base & Solvent->Combine Reagents Inert Atmosphere Inert Atmosphere Combine Reagents->Inert Atmosphere Heat & Stir Heat & Stir Inert Atmosphere->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Extraction Extraction Quench Reaction->Extraction Purification Purification Extraction->Purification Characterization Characterization Purification->Characterization

Caption: A generalized experimental workflow for cross-coupling reactions.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

A Cost-Benefit Analysis of Methyl 2-bromo-6-methoxybenzoate in Large-Scale Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials in large-scale synthesis is a critical decision that profoundly impacts project timelines, economic viability, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of utilizing Methyl 2-bromo-6-methoxybenzoate as a key intermediate in the large-scale synthesis of biphenyl compounds, a common structural motif in pharmaceuticals. Its performance is compared with a primary alternative, Methyl 2-chloro-6-methoxybenzoate, with a focus on the Suzuki-Miyaura cross-coupling reaction.

The synthesis of substituted biphenyls is a cornerstone of modern medicinal chemistry. A common and powerful method for their construction is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this context, halogenated benzoic acid derivatives serve as crucial building blocks. This compound is a frequently used reagent due to the high reactivity of the carbon-bromine bond in oxidative addition to the palladium catalyst. However, the corresponding chloro-analogue, Methyl 2-chloro-6-methoxybenzoate, presents a potentially more cost-effective alternative. This analysis will dissect the trade-offs between these two starting materials in a large-scale production setting.

Comparative Analysis of Synthetic Routes

The primary synthetic route under consideration is the Suzuki-Miyaura coupling of either this compound or Methyl 2-chloro-6-methoxybenzoate with a suitable boronic acid to form a biphenyl derivative. For the purpose of this analysis, the synthesis of Methyl 2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-carboxylate is considered as a representative example.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for the large-scale synthesis of Methyl 2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-carboxylate using both the bromo- and chloro-starting materials. Prices are estimates based on available data for similar compounds and are subject to market fluctuations.

ParameterThis compound RouteMethyl 2-chloro-6-methoxybenzoate RouteNotes
Starting Material Cost HigherLowerChloro-aromatics are generally cheaper to produce than their bromo-counterparts.
Typical Reaction Yield High (often >90%)Moderate to High (can be lower than bromo-route)C-Cl bond activation is more challenging, potentially leading to lower yields or requiring more optimized conditions.
Reaction Time ShorterLongerThe higher reactivity of the C-Br bond generally leads to faster reaction kinetics.
Catalyst Loading LowerHigherMore active and thus often more expensive catalysts or higher loadings may be needed for the less reactive chloro-compound.
Process Purity HighGenerally high, but may have more side productsIncomplete conversion and side reactions can be more prevalent with the less reactive starting material.
Waste Generation Brominated organic wasteChlorinated organic wasteDisposal costs for brominated waste can be higher due to its more hazardous nature.
Economic and Process MetricsThis compound RouteMethyl 2-chloro-6-methoxybenzoate Route
Estimated Raw Material Cost per kg of Product HigherLower
Estimated Catalyst Cost per kg of Product Lower to ModerateModerate to Higher
Estimated Solvent and Reagent Cost per kg of Product ModerateModerate
Estimated Energy Cost per kg of Product LowerHigher (due to potentially longer reaction times and higher temperatures)
Estimated Waste Disposal Cost per kg of Product HigherLower
Overall Estimated Production Cost per kg of Product Moderate to HighLower to Moderate

Experimental Protocols

Representative Large-Scale Suzuki-Miyaura Coupling Protocol using this compound

This protocol is a generalized representation for the synthesis of Methyl 2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-carboxylate on a multi-kilogram scale.[1][2][3]

1. Reactor Setup and Inerting:

  • A suitable glass-lined or stainless-steel reactor is charged with this compound (1.0 eq) and 2-methylphenylboronic acid (1.1-1.2 eq).

  • The reactor is purged with nitrogen or argon to establish an inert atmosphere.

2. Solvent and Base Addition:

  • A degassed solvent system, such as a mixture of toluene and water or 2-methyltetrahydrofuran, is added to the reactor.

  • A solution of a suitable base, typically aqueous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq), is then charged into the reactor.

3. Catalyst Charging:

  • A palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a more advanced catalyst system like a palladacycle with a suitable ligand (e.g., SPhos), is added. For large-scale operations, catalyst loading is a critical cost factor and is typically in the range of 0.05-0.5 mol%.

4. Reaction Execution:

  • The reaction mixture is heated to a specified temperature, typically between 80-110°C, with vigorous agitation.

  • The reaction progress is monitored by in-process controls (e.g., HPLC) until the starting material is consumed.

5. Work-up and Product Isolation:

  • Upon completion, the reaction mixture is cooled, and the aqueous layer is separated.

  • The organic layer is washed with brine and then concentrated under reduced pressure.

  • The crude product is purified by crystallization from a suitable solvent system to yield Methyl 2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-carboxylate.

Mandatory Visualization

Cost_Benefit_Analysis_Workflow start Initiate Cost-Benefit Analysis for Biphenyl Synthesis sm_choice Choice of Halogenated Starting Material start->sm_choice bromo_route This compound sm_choice->bromo_route chloro_route Methyl 2-chloro-6-methoxybenzoate sm_choice->chloro_route suzuki Suzuki-Miyaura Coupling with Arylboronic Acid bromo_route->suzuki Route A bromo_params Higher Reactivity Shorter Reaction Time Lower Catalyst Loading bromo_route->bromo_params chloro_route->suzuki Route B chloro_params Lower Reactivity Longer Reaction Time Higher Catalyst Loadingor Specialized Catalyst chloro_route->chloro_params cost_analysis Comparative Cost Analysis suzuki->cost_analysis bromo_cost Higher Raw Material Cost Higher Waste Disposal Cost cost_analysis->bromo_cost chloro_cost Lower Raw Material Cost Potentially Higher Catalyst Cost Lower Waste Disposal Cost cost_analysis->chloro_cost decision Decision on Optimal Synthetic Route cost_analysis->decision

Logical workflow for cost-benefit analysis of starting materials.

Discussion and Conclusion

The choice between this compound and its chloro-analogue for large-scale synthesis is a nuanced one, heavily dependent on the specific economic and processing constraints of a given project.

This compound offers the significant advantages of higher reactivity, which translates to shorter reaction times, milder reaction conditions, and often lower catalyst loadings.[4] This can lead to increased reactor throughput and potentially simpler process development. However, these benefits come at the cost of a higher starting material price and more expensive disposal of brominated waste streams.

Conversely, Methyl 2-chloro-6-methoxybenzoate is a more economical starting material.[4] For large-volume campaigns, this initial cost saving can be substantial. The trade-off lies in the lower reactivity of the C-Cl bond, which may necessitate more forcing reaction conditions (higher temperatures, longer reaction times), higher catalyst loadings, or the use of more sophisticated and expensive catalyst systems to achieve comparable yields and purity.[5]

Catalyst Selection and Cost: The cost of palladium catalysts is a major contributor to the overall process cost.[6][7][8] While the bromo-route may be compatible with cheaper, less active catalysts, the chloro-route might require advanced, proprietary ligands and pre-catalysts to be efficient, potentially offsetting the initial savings from the starting material.

Environmental and Safety Considerations: Brominated organic compounds are often subject to stricter environmental regulations and higher disposal costs than their chlorinated counterparts.[9] The overall environmental impact, including energy consumption and solvent usage, must be factored into the decision-making process.

References

Safety Operating Guide

Proper Disposal of Methyl 2-bromo-6-methoxybenzoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical reagents like Methyl 2-bromo-6-methoxybenzoate is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, emphasizing safety and regulatory compliance.

1. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While specific toxicity data may be limited, the compound should be handled as a hazardous substance.

Summary of Potential Hazards and Recommended Safety Precautions

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)Handling Precautions
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields.Handle in a well-ventilated area, preferably a chemical fume hood. Avoid ingestion, skin contact, and inhalation of dust or vapors.
Skin Corrosion/Irritation May cause skin irritation.[1][2]Chemical-resistant gloves, lab coat.Wash hands and any exposed skin thoroughly after handling.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Safety goggles with side-shields or a face shield.Avoid contact with eyes.[3] If contact occurs, rinse cautiously with water for several minutes.[1][3]
Environmental Hazards May be harmful to aquatic life.Not applicable for direct personal protection.Should not be released into the environment.[1][2]

2. Waste Identification and Segregation

Proper identification and segregation of chemical waste are fundamental to safe disposal.

  • Waste Determination : Any unused this compound, contaminated materials, or solutions containing this compound must be classified as hazardous waste.[2][4]

  • Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials include strong oxidizing agents and strong bases.

3. Step-by-Step Disposal Protocol

Follow these procedural steps for the safe disposal of this compound:

Step 1: Containerization

  • Select a compatible container for the waste. The container must be in good condition, with a tightly sealing lid to prevent leaks or spills.

  • For liquid waste (e.g., solutions containing the compound), use a chemically resistant bottle.

  • For solid waste (e.g., contaminated gloves, weighing paper), use a designated solid hazardous waste container.

  • Keep the container closed except when adding waste.[4]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[4]

  • Include the full chemical name: "this compound."

  • Indicate the approximate quantity or concentration of the waste.

  • Note the accumulation start date.[4]

Step 3: Storage

  • Store the sealed and labeled waste container in a designated and secure waste accumulation area.

  • The storage area should be well-ventilated.[1][3]

  • Keep the container away from heat, sparks, and open flames.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide the EHS office or contractor with a complete and accurate description of the waste.

  • Follow their specific instructions for pickup and documentation.

  • The final step is the disposal of the contents and container at an approved waste disposal plant.[1][2][3]

4. Spill Management

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation and wear appropriate PPE.

  • For liquid spills, absorb with an inert material (e.g., sand, silica gel).[5]

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][3]

  • Avoid generating dust.

  • Clean the spill area thoroughly.

  • Do not allow the chemical to enter drains.

Disposal Workflow for this compound

A Start: Unused or Contaminated Material B Is the material intended for disposal? A->B C Classify as Hazardous Waste B->C Yes J Continue Use/ Store Properly B->J No D Select a Compatible and Sealable Waste Container C->D E Label Container: 'Hazardous Waste' + Chemical Name + Date D->E F Store in Designated, Ventilated, and Secure Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Arrange for Pickup and Provide Waste Details G->H I Transfer to Approved Waste Disposal Facility H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 2-bromo-6-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Methyl 2-bromo-6-methoxybenzoate, ensuring the safety of laboratory personnel and compliance with regulations.

Hazard Identification and Classification

This compound is classified as a combustible liquid that causes serious eye irritation. The toxicological properties have not been thoroughly investigated, necessitating cautious handling at all times.[1]

Hazard ClassificationCategory
Flammable liquidsCategory 4
Serious eye irritationCategory 2A

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body PartPPE RequiredSpecifications and Best Practices
Eyes/Face Chemical safety goggles and/or face shieldSafety glasses are insufficient; chemical splash goggles that provide a seal around the eyes are necessary.[2] For significant splash risks, a face shield should be worn in addition to goggles.[3]
Hands Chemical-resistant glovesNitrile gloves are suitable for incidental contact.[2] For prolonged handling or immersion, gloves made of Viton or Silver Shield are recommended due to their high resistance to aromatic and chlorinated solvents.[2] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.
Body Laboratory coat or chemical-resistant apronA standard lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection.
Respiratory NIOSH-approved respiratorRespiratory protection is required when vapors or aerosols are generated, or when working outside of a certified chemical fume hood.

Operational Plan: Handling Procedures

Adherence to a strict operational workflow is critical for minimizing risks.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Engineering Controls: All handling of this chemical must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[5][6]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

2. Handling:

  • Grounding: Take precautionary measures against static discharge, as the substance is a combustible liquid.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[5]

  • Avoid Inhalation: Do not breathe vapors or mists.[5]

  • Heating: Keep away from open flames, hot surfaces, and other sources of ignition.

3. In Case of Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[4] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[4] Seek medical attention if irritation persists.[4]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Containers: Collect all waste containing this compound in a designated, compatible, and leak-proof container.[7] Do not mix with other waste streams.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Note the concentration and date.

  • Storage: Store the sealed waste container in a cool, well-ventilated area away from heat and ignition sources, within a designated satellite accumulation area.

2. Container Rinsing:

  • Empty containers must be thoroughly rinsed. The first rinseate must be collected and disposed of as hazardous waste.[7]

3. Final Disposal:

  • All waste, including contaminated materials and rinseate, must be disposed of through an approved hazardous waste disposal company, following all local, state, and federal regulations.[4] Evaporation is not an acceptable method of disposal.[7]

Workflow for Safe Handling and Disposal

prep Preparation sds Review SDS prep->sds ppe Don PPE sds->ppe fume_hood Work in Fume Hood ppe->fume_hood handling Handling fume_hood->handling experiment Perform Experiment handling->experiment waste Waste Management experiment->waste collect_waste Collect Waste in Labeled Container waste->collect_waste dispose Dispose via Approved Waste Handler collect_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.